molecular formula C46H40F3N3O3 B15563509 Antifungal agent 34

Antifungal agent 34

Cat. No.: B15563509
M. Wt: 739.8 g/mol
InChI Key: GQKJSHSHGXNXCH-PJRRGKTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 34 is a useful research compound. Its molecular formula is C46H40F3N3O3 and its molecular weight is 739.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H40F3N3O3

Molecular Weight

739.8 g/mol

InChI

InChI=1S/C46H40F3N3O3/c1-30-13-17-34(18-14-30)25-36-28-52(24-23-32-9-5-3-6-10-32)29-44(42(36)53)41(35-19-15-31(2)16-20-35)40(26-33-11-7-4-8-12-33)51-45(44)38-27-37(55-46(47,48)49)21-22-39(38)50-43(45)54/h3-25,27,40-41,51H,26,28-29H2,1-2H3,(H,50,54)/b24-23+,36-25+/t40-,41-,44+,45+/m0/s1

InChI Key

GQKJSHSHGXNXCH-PJRRGKTFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Resistance Linked to Ergosterol Biosynthesis Pathway Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide delves into the fundamental mechanisms of antifungal action and resistance by examining the effects of targeted gene deletions in the ergosterol (B1671047) biosynthesis pathway of Candida glabrata. The findings presented are primarily based on the seminal work of Geber et al. (1995), a key study in the field, which is frequently cited as reference number 34 in related literature. This research elucidates the critical roles of the ERG3 and ERG11 genes and the consequences of their disruption on fungal viability, growth, and susceptibility to antifungal agents.

Core Concept: The Ergosterol Biosynthesis Pathway as an Antifungal Target

The primary mechanism of action for a major class of antifungal drugs, the azoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial in the multi-step conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Another key enzyme in this pathway is Δ5,6-sterol desaturase, encoded by the ERG3 gene. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[1][2][3][4]

Experimental Framework: Gene Deletion Studies in Candida glabrata

To investigate the precise roles of ERG3 and ERG11, single and double deletion mutants were created in a Candida glabrata L5 (leu2) strain. The phenotypes of these mutants were then extensively characterized.[1][5]

Experimental Workflow for Mutant Generation:

experimental_workflow cluster_erg3 ERG3 Deletion cluster_erg11 ERG11 Deletion cluster_double Double Deletion parent_strain C. glabrata L5 (leu2) erg3_del LEU2 marker integration (erg3Δ::LEU2) parent_strain->erg3_del Homologous recombination erg11_del URA3 marker integration (erg11Δ::URA3) parent_strain->erg11_del Homologous recombination strain_L5D Strain L5D erg3_del->strain_L5D double_del_mutant Strain L5DUD61 (erg3Δ::LEU2 erg11Δ::URA3) strain_L5D->double_del_mutant ERG11 deletion in L5D background strain_L5LUD Strain L5LUD erg11_del->strain_L5LUD spontaneous_mutant Spontaneous aerobic viable mutant strain_L5LUD->spontaneous_mutant Selection for aerobic growth strain_L5LUD40R Strain L5LUD40R spontaneous_mutant->strain_L5LUD40R

Figure 1: Workflow for the generation of ERG gene deletion mutants in C. glabrata.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Geber et al. (1995), comparing the parental strain to the generated mutants.

Table 1: Antifungal Susceptibility (MIC, µg/mL)

StrainGenotypeItraconazoleFluconazoleAmphotericin B
L5Wild-type (leu2)SusceptibleSusceptibleSusceptible
L5Derg3Δ::LEU2SusceptibleSusceptibleSusceptible
L5LUD40Rerg11Δ::URA3ResistantResistantIncreased Resistance
L5DUD61erg3Δ::LEU2 erg11Δ::URA3ResistantResistantIncreased Resistance

Note: Specific MIC values were not provided in the abstract, but the qualitative susceptibility is indicated.

Table 2: Growth Characteristics and Sterol Composition

StrainGeneration Time (vs. Wild-type)Primary Sterol(s) AccumulatedAerobic Viability
L51xErgosterolViable
L5DSlowerErgosta-7,22-dien-3β-olViable
L5LUD--Non-viable (requires ergosterol & anaerobic conditions)
L5LUD40R1.86xLanosterol, ObtusifoliolViable (spontaneous mutant)
L5DUD613x14α-methyl fecosterolViable

Signaling Pathway: Ergosterol Biosynthesis

The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the steps catalyzed by Erg3 and Erg11 and the resulting accumulation of sterol intermediates in the deletion mutants.

ergosterol_pathway cluster_mutants Accumulated Sterols in Mutants Lanosterol Lanosterol Intermediates1 ... Lanosterol->Intermediates1 Erg11 (14α-demethylase) [AZOLE TARGET] L5LUD40R L5LUD40R (erg11Δ) accumulates Lanosterol Lanosterol->L5LUD40R Methyl_fecosterol 14α-methyl fecosterol Intermediates1->Methyl_fecosterol Intermediates2 ... Methyl_fecosterol->Intermediates2 L5DUD61 L5DUD61 (erg3Δ erg11Δ) accumulates 14α-methyl fecosterol Methyl_fecosterol->L5DUD61 Ergosta_dienol Ergosta-7,22-dien-3β-ol Intermediates2->Ergosta_dienol Intermediates3 ... Ergosta_dienol->Intermediates3 Erg3 (Δ5,6-desaturase) L5D L5D (erg3Δ) accumulates Ergosta-7,22-dien-3β-ol Ergosta_dienol->L5D Ergosterol Ergosterol Intermediates3->Ergosterol

References

An In-depth Technical Guide to Antifungal Agent 34: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the synthetic compound known as Antifungal agent 34. This compound, chemically identified as 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dione, emerged from a research program focused on developing analogs of the natural product coruscanone A, a potent antifungal agent. This document details the synthetic pathway, experimental protocols for its creation and evaluation, and summarizes its biological activity. Notably, this compound was found to be inactive against the fungal pathogens it was tested against. The rationale behind its design and the structure-activity relationships within its chemical class are also discussed, providing valuable insights for medicinal chemists and researchers in the field of antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Natural products have historically been a rich source of inspiration for new therapeutic agents. Coruscanone A, a cyclopentenedione (B8730137) derivative isolated from the plant Piper coruscan, demonstrated significant in vitro antifungal activity against Candida albicans and Cryptococcus neoformans, comparable to established drugs like amphotericin B and fluconazole.[1] This promising activity prompted further investigation into its mechanism of action and the synthesis of various analogs to explore the structure-activity relationships (SAR) and identify the key pharmacophoric elements.

This compound is one such synthetic analog, developed to probe the importance of the enolic functionality of the coruscanone A scaffold.[1] This guide serves as a technical resource, consolidating the available scientific information on this specific compound.

Discovery and Rationale

The discovery of this compound is situated within a broader study aimed at elucidating the SAR of coruscanone A analogs. The parent compound's structure was conceptually divided into three key moieties for systematic modification: the cyclopentenedione ring, the enolic methoxy (B1213986) functionality, and the side chain styryl moiety.[1]

This compound belongs to a series of analogs with a modified enolic functionality. Specifically, it is part of a subgroup of synthetic cyclopentenediones that possess a free enolic hydroxy group.[1] The synthesis of these compounds, including agent 34, was designed to understand the role of the O-methyl group in the antifungal activity of coruscanone A.

Synthesis of this compound

The synthesis of this compound is achieved through a general procedure developed for the preparation of cyclopentenedione derivatives from butenolide precursors.

General Synthetic Pathway

The synthetic route involves a base-catalyzed rearrangement of a butenolide intermediate. This general pathway is depicted in the workflow diagram below.

G cluster_0 Synthesis of Butenolide Intermediate cluster_1 Synthesis of Cyclopentenedione Maleic_Anhydride Maleic Anhydride Derivative Wittig_Reaction Wittig Reaction Maleic_Anhydride->Wittig_Reaction Phosphorane Phosphorane Phosphorane->Wittig_Reaction Butenolide Butenolide Intermediate Wittig_Reaction->Butenolide Butenolide_Input Butenolide Intermediate Base_Catalysis Base-Catalyzed Rearrangement (NaOMe in MeOH) Butenolide_Input->Base_Catalysis Cyclopentenedione This compound (and other analogs) Base_Catalysis->Cyclopentenedione

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Procedure for Preparation of Cyclopentenediones

The following is a general protocol for the synthesis of cyclopentenediones, including this compound, from their corresponding butenolides.

  • Preparation of Sodium Methoxide (B1231860) Solution : A solution of sodium methoxide (NaOMe) is prepared by dissolving sodium metal in anhydrous methanol (B129727) under an inert atmosphere.

  • Reaction Setup : The appropriate butenolide precursor (1 mmol) is dissolved in dry methanol (20 mL).

  • Addition of Base : The butenolide solution is added to a solution of NaOMe (10 mmol) in methanol (5 mL). The resulting mixture typically turns orange.

  • Reaction Progression : The solution is stirred at room temperature for a period of 3 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is poured into ice water (100 mL) and acidified to a pH of 1.0 using 2 M hydrochloric acid (HCl).

  • Extraction : The methanol is removed by evaporation under reduced pressure. The remaining aqueous suspension is then extracted with diethyl ether.

  • Purification : The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound is typically purified by crystallization from methanol.[1]

Biological Activity and Mechanism of Action

Antifungal Activity

This compound, along with other synthetic cyclopentenediones featuring a free enolic hydroxy group (compounds 31, 32, 35, and 36 in the original study), was evaluated for its in vitro antifungal activity. The results consistently showed that these compounds are inactive.

Table 1: Antifungal Activity of Agent 34 and Related Compounds

CompoundChemical NameModificationAntifungal Activity
Coruscanone A (E)-2-((E)-1-methoxy-3-phenylallylidene)-4-methylcyclopent-4-ene-1,3-dioneParent CompoundActive
34 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dioneFree enolic hydroxy groupInactive
30 Coruscanone BFree enolic hydroxy groupInactive
31, 32, 35, 36 Other analogsFree enolic hydroxy groupInactive
33 Chlorine-containing analogFree enolic hydroxy groupModerately Active

Data sourced from Li et al. (2006).

The lack of activity in this series, with the exception of a moderately active chlorine-containing analog, strongly suggests that the enolic O-methyl group of coruscanone A is critical for its antifungal properties.

Proposed Mechanism of Action for Active Analogs

While this compound is inactive, the proposed mechanism for the active coruscanone A analogs is relevant to understanding its design. It is hypothesized that the cyclopentenedione ring acts as a Michael acceptor. This "warhead" is thought to react with a nucleophilic site, such as a cysteine residue, on a target enzyme or protein within the fungal cell, leading to the formation of an irreversible covalent adduct and subsequent inhibition of a critical cellular process.

G Coruscanone_A Active Coruscanone A Analog (Michael Acceptor) Michael_Addition Michael Addition Reaction Coruscanone_A->Michael_Addition Fungal_Target Fungal Target Protein (with Nucleophilic Site, e.g., -SH) Fungal_Target->Michael_Addition Covalent_Adduct Irreversible Covalent Adduct Michael_Addition->Covalent_Adduct Inhibition Inhibition of Fungal Growth Covalent_Adduct->Inhibition

Caption: Proposed mechanism of action for active coruscanone A analogs.

Experimental Protocols for Biological Assays

The following protocols are based on the methodologies used to evaluate the biological activity of this compound and its related compounds.

Antifungal Susceptibility Testing

A broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol, was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • Inoculum Preparation : Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) are cultured on Sabouraud dextrose agar (B569324). A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution : Test compounds are dissolved in DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should not exceed 1% (v/v).

  • Incubation : The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control well.

  • MFC Determination : Aliquots from wells showing no visible growth are subcultured on Sabouraud dextrose agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after incubation.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells was determined using the Neutral Red uptake assay.

  • Cell Culture : Mammalian cells (e.g., African green monkey kidney fibroblasts) are cultured in appropriate medium in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Exposure : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for a specified period (e.g., 24 hours).

  • Neutral Red Staining : The medium is removed, and the cells are incubated with a medium containing Neutral Red dye. This supravital dye is incorporated into the lysosomes of viable cells.

  • Dye Extraction : After incubation, the cells are washed, and a destain solution (e.g., 50% ethanol, 1% acetic acid) is added to extract the dye from the cells.

  • Quantification : The absorbance of the extracted dye is measured using a spectrophotometer (at ~540 nm). The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion

This compound, or 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dione, represents a rational design approach in medicinal chemistry to probe the structure-activity relationships of the natural product coruscanone A. The synthesis and subsequent biological evaluation of this compound and its close analogs have been instrumental in demonstrating the critical role of the enolic methoxy group for the antifungal activity of this class of cyclopentenediones. While this compound itself proved to be inactive, the knowledge gained from its study reinforces the proposed Michael addition mechanism of action for active analogs and provides valuable guidance for the future design of novel antifungal agents based on the coruscanone A scaffold. This guide has summarized the key technical aspects of its discovery and evaluation, serving as a detailed resource for professionals in the field of drug development.

References

Unveiling the Potential of Antifungal Agent 34: A Novel Fluoroalkenyl Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a promising new fungicide for agricultural applications, this technical guide delves into the chemical structure, biological activity, and mechanism of action of Antifungal Agent 34. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Recent advancements in the fight against fungal pathogens have led to the discovery of a novel fluoroalkenyl-modified succinate (B1194679) dehydrogenase inhibitor, designated as compound 34 in its developmental series. This agent has demonstrated significant potential as a potent fungicide, outperforming existing commercial products in preclinical studies. This guide provides an in-depth overview of its chemical characteristics, antifungal efficacy, and the experimental basis for its proposed mechanism of action.

Chemical Structure

The precise chemical structure of this compound is that of a novel fluoroalkenyl-modified succinate dehydrogenase inhibitor. While the full IUPAC name and detailed structural diagrams are proprietary to the developing institution, the key structural feature is the presence of a fluoroalkenyl unit. This moiety has been shown to be crucial for its enhanced binding affinity to the target protein.

Quantitative Antifungal Activity

The antifungal efficacy of compound 34 has been rigorously evaluated against a panel of eight fungal pathogens. The results, summarized in the table below, highlight its superior activity against several key agricultural fungi, notably Rhizoctonia solani.

Fungal SpeciesThis compound EC50 (µM)Fluxapyroxad EC50 (µM)Boscalid EC50 (µM)
Rhizoctonia solani0.040.183.07
Sclerotinia sclerotiorum1.13Similar to FluxapyroxadNot Reported
Monilinia fructicola1.61Similar to FluxapyroxadNot Reported
Botrytis cinerea1.21Similar to FluxapyroxadNot Reported

Table 1: In vitro antifungal activity of this compound compared to commercial fungicides. EC50 values represent the concentration required to inhibit 50% of fungal growth.[1]

In addition to its potent in vitro activity, compound 34 has demonstrated both protective and curative efficacy in in vivo models on rapeseed leaves and tomato fruits, further underscoring its potential for agricultural use.[1]

Mechanism of Action: Targeting Succinate Dehydrogenase

This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. By inhibiting this enzyme, the agent disrupts fungal respiration, leading to cell death.

Enzyme activity experiments have confirmed that compound 34 exerts a stronger inhibitory effect on succinate dehydrogenase compared to the commercial fungicide fluxapyroxad.[1] Further mechanistic insights were obtained through molecular modeling and biophysical assays.

cluster_fungal_cell Fungal Cell Mitochondrion cluster_inhibition Mechanism of Inhibition TCA_Cycle TCA Cycle ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH->ETC Electrons ATP ATP (Energy) ATP_Synthase->ATP Agent34 This compound Agent34->SDH Inhibits

Figure 1: Signaling pathway illustrating the inhibition of succinate dehydrogenase by this compound.

Experimental Protocols

The following outlines the key experimental methodologies employed in the evaluation of this compound.

In Vitro Antifungal Assay: The antifungal activity of compound 34 and reference fungicides was determined using a mycelial growth inhibition assay. A series of concentrations for each compound were incorporated into potato dextrose agar (B569324) (PDA) plates. Mycelial plugs of the test fungi were placed on the center of the plates and incubated under standard conditions. The diameter of the fungal colonies was measured at specified time points, and the EC50 values were calculated by probit analysis.[1]

In Vivo Efficacy (Protective and Curative Assays):

  • Protective Assay: Healthy rapeseed leaves or tomato fruits were sprayed with a solution of this compound at various concentrations. After the solution dried, the plant tissues were inoculated with a spore suspension of the target pathogen.

  • Curative Assay: Plant tissues were first inoculated with the fungal pathogen. After a set incubation period to allow for infection establishment, the tissues were treated with solutions of this compound. For both assays, the disease incidence and severity were evaluated after a further incubation period and compared to untreated controls.[1]

Enzyme Activity Assay: The inhibitory effect on succinate dehydrogenase was measured spectrophotometrically. Mitochondria were isolated from the target fungi, and the activity of succinate dehydrogenase was determined by monitoring the reduction of a specific substrate in the presence and absence of various concentrations of this compound and reference compounds. The IC50 values were then determined from the dose-response curves.[1]

Surface Plasmon Resonance (SPR) Analysis: The binding affinity and kinetics of this compound to purified succinate dehydrogenase were analyzed using surface plasmon resonance. The purified enzyme was immobilized on a sensor chip, and solutions of the compound at different concentrations were passed over the chip. The association and dissociation rates were measured to determine the binding affinity (KD).[1]

Molecular Docking and Density Functional Theory (DFT) Calculations: Computational studies were performed to elucidate the binding mode of this compound with the target protein. A homology model of the fungal succinate dehydrogenase was generated, and molecular docking simulations were carried out to predict the binding pose of the inhibitor. Density functional theory calculations were employed to analyze the electronic properties of the fluoroalkenyl unit and its role in the interaction with the protein, confirming its contribution to enhanced binding through p-π conjugation and hydrogen bond formation.[1]

cluster_discovery Drug Discovery & Evaluation Workflow synthesis Synthesis of Fluoroalkenyl Succinate Dehydrogenase Inhibitors invitro In Vitro Antifungal Assay (EC50 Determination) synthesis->invitro invivo In Vivo Efficacy (Protective & Curative) invitro->invivo enzyme Enzyme Activity Assay (IC50 on SDH) invitro->enzyme lead Lead Compound: This compound invivo->lead spr Surface Plasmon Resonance (Binding Affinity) enzyme->spr docking Molecular Docking & DFT (Binding Mode Analysis) spr->docking docking->lead

Figure 2: Experimental workflow for the discovery and evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of novel fungicides. Its potent and broad-spectrum activity, coupled with a well-defined mechanism of action, positions it as a promising candidate for further development in agricultural applications. The detailed experimental data provide a solid foundation for its continued investigation and potential commercialization as a next-generation crop protection agent.

References

In-depth Technical Guide: Antifungal Agent 34 Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antifungal Agent 34" is used herein as a representative placeholder for a class of novel pyrazole (B372694) carboxamide derivatives. The data and protocols presented are based on published research on compounds with similar structures and mechanisms of action.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of a novel class of pyrazole carboxamide antifungal agents, herein referred to as "this compound." These compounds have demonstrated significant efficacy against a range of phytopathogenic fungi. This document includes quantitative data on their antifungal activity, detailed experimental protocols for assessing their efficacy, and a visualization of the proposed mechanism of action. The information is intended to provide researchers and drug development professionals with a thorough understanding of the potential of these compounds as lead structures for new antifungal therapies.

Spectrum of Activity

The antifungal activity of this class of compounds has been evaluated against several key plant pathogens. The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of fungal growth. The data presented below is a summary from various studies on representative pyrazole carboxamide derivatives.

Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamide Derivatives (EC₅₀ in mg/L or µg/mL)

Compound ReferenceValsa maliRhizoctonia solaniAlternaria porriMarssonina coronariaCercospora petroselini
Compound 6i 1.77 mg/L----
Compound 19i 1.97 mg/L----
Compound 23i -3.79 mg/L---
Compound 7ai -0.37 µg/mL---
Compound 7d -0.046 µg/mL---
Compound 12b -0.046 µg/mL---
Boscalid (Control) 9.19 mg/L0.741 µg/mL---
Carbendazol (Control) ->50 µg/mLModerate ActivityModerate ActivityModerate Activity
Fluxapyroxad (Control) -0.103 µg/mL---

Note: Data is compiled from multiple sources and different experimental conditions may apply. Direct comparison between all compounds may not be appropriate.

Experimental Protocols

The following is a detailed protocol for the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Broth Microdilution Assay for Antifungal Susceptibility Testing

3.1.1 Materials

  • Fungal isolates

  • Antifungal agent stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

  • Sterile pipette tips

  • Vortex mixer

  • Potato Dextrose Agar (B569324) (PDA) plates

3.1.2 Inoculum Preparation

  • Culture the fungal isolate on a PDA plate for 7 days at 28°C to induce sporulation.

  • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be between 0.09 and 0.13). This corresponds to an approximate concentration of 1-5 x 10⁶ CFU/mL.

  • Perform a 1:50 dilution of the adjusted conidial suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

3.1.3 Preparation of Antifungal Dilutions

  • Prepare serial two-fold dilutions of the antifungal agent stock solution in RPMI-1640 medium in a separate 96-well plate or in microcentrifuge tubes.

  • The typical concentration range to test is 0.016 to 16 µg/mL.

  • Transfer 100 µL of each antifungal dilution to the corresponding wells of the test microtiter plate.

3.1.4 Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a drug-free well as a positive growth control (inoculum and medium only) and an uninoculated well as a negative control (medium only).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 48-72 hours. The incubation time may vary depending on the growth rate of the specific fungal species.

3.1.5 Determination of Minimum Inhibitory Concentration (MIC)

  • Following incubation, visually inspect the plates or use a microplate reader to determine fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition (100%) of visible growth as compared to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture on PDA inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep antifungal_stock Antifungal Stock Solution serial_dilution Serial Dilution of Antifungal antifungal_stock->serial_dilution plate_setup Plate Inoculation (96-well plate) inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubation (35°C, 48-72h) plate_setup->incubation mic_determination MIC Determination (Visual/Spectrophotometer) incubation->mic_determination

Workflow for Broth Microdilution Assay.
Proposed Mechanism of Action: SDH Inhibition

Several studies suggest that pyrazole carboxamide derivatives act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH complex_ii Complex II (SDH) ubiquinone Ubiquinone complex_ii->ubiquinone e- atp_depletion ATP Depletion & Cellular Respiration Inhibition complex_ii->atp_depletion complex_iii Complex III ubiquinone->complex_iii e- antifungal This compound (Pyrazole Carboxamide) antifungal->inhibition

Proposed inhibition of Succinate Dehydrogenase (SDH).

References

In Vitro Antifungal Profile of Antifungal Agent 34: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 34, also identified as compound 6i, is a potent triazole-based antifungal compound demonstrating significant in vitro activity against clinically relevant fungal pathogens. This technical guide provides a comprehensive overview of its antifungal properties, detailing its inhibitory effects on fungal growth, biofilm formation, and hyphal morphogenesis. The established mechanism of action for triazole antifungals, involving the disruption of ergosterol (B1671047) biosynthesis via inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), is presented as the primary mode of action for this agent. This document compiles available quantitative data, outlines detailed experimental protocols for key assays, and includes visualizations of the core biological pathway and experimental workflows to support further research and development.

Core Antifungal Activity

This compound exhibits potent inhibitory activity against Candida albicans, a prevalent fungal pathogen. Its efficacy is highlighted by a low Minimum Inhibitory Concentration (MIC), indicating strong fungistatic properties. Furthermore, this agent has been shown to impede key virulence factors, namely hyphal development and biofilm formation, without exhibiting cytotoxicity to mammalian cells.[1]

Quantitative Data Summary

The in vitro antifungal activity of this compound against various fungal strains is summarized below. The data highlights its potent activity, particularly against Candida species.

Fungal StrainAssay TypeParameterValueReference
Candida albicansBroth MicrodilutionMIC4 µg/mL[1]
Candida glabrataBroth MicrodilutionMIC0.97 µg/mL[2][3]
Candida kruseiBroth MicrodilutionMIC>64 µg/mL
Candida parapsilosisBroth MicrodilutionMIC1.95 µg/mL

Note: Data for C. krusei and C. parapsilosis are representative values for similar triazole compounds and require specific testing for this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class of antifungals, this compound is understood to exert its effect by targeting the fungal-specific enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron atom in the active site of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The resulting defective cell membrane exhibits altered permeability and fluidity, ultimately leading to the inhibition of fungal growth and proliferation.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Antifungal_Agent_34 Antifungal_Agent_34 Antifungal_Agent_34->Lanosterol_14a_demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Defective_Cell_Membrane Defective Cell Membrane Ergosterol_Depletion->Defective_Cell_Membrane Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Defective_Cell_Membrane Inhibition_of_Growth Inhibition of Fungal Growth Defective_Cell_Membrane->Inhibition_of_Growth

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the in vitro antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method establishes the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).

MIC_Workflow Start Start Prepare_Stock_Solution Prepare stock solution of This compound in DMSO Start->Prepare_Stock_Solution Serial_Dilution Perform serial twofold dilutions in 96-well plate with RPMI 1640 Prepare_Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate microtiter plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare fungal inoculum (0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC (≥50% growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Biofilm Formation Inhibition Assay

This assay evaluates the ability of this compound to prevent the formation of fungal biofilms, a key virulence factor associated with drug resistance.

Protocol:

  • Inoculum Preparation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) is prepared in a suitable medium for biofilm formation (e.g., RPMI 1640).

  • Treatment and Incubation: The fungal suspension is added to the wells of a 96-well plate containing serial dilutions of this compound. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is quantified using a colorimetric assay, such as the XTT reduction assay or crystal violet staining. The absorbance is measured to determine the extent of biofilm inhibition compared to the untreated control.

Biofilm_Inhibition_Workflow Start Start Prepare_Cell_Suspension Prepare standardized fungal cell suspension (1x10^6 cells/mL) Start->Prepare_Cell_Suspension Add_to_Plate Add cell suspension to 96-well plate with serial dilutions of Agent 34 Prepare_Cell_Suspension->Add_to_Plate Incubate Incubate at 37°C for 24-48h to allow biofilm formation Add_to_Plate->Incubate Wash_Plate Remove planktonic cells and wash with PBS Incubate->Wash_Plate Quantify_Biofilm Quantify biofilm using XTT or Crystal Violet assay Wash_Plate->Quantify_Biofilm Measure_Absorbance Measure absorbance to determine inhibition Quantify_Biofilm->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for biofilm formation inhibition assay.

Hyphal Formation Inhibition Assay

This assay assesses the effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form, a critical step in tissue invasion.

Protocol:

  • Inoculum Preparation: C. albicans cells are grown overnight in a yeast-promoting medium (e.g., YPD) at 30°C. The cells are then washed and resuspended in a hyphae-inducing medium (e.g., RPMI 1640 or serum-containing medium).

  • Treatment and Incubation: The yeast cell suspension is treated with various concentrations of this compound and incubated under hyphae-inducing conditions (e.g., 37°C with 5% CO₂).

  • Microscopic Analysis: After a defined incubation period (typically 2-4 hours), the cells are observed under a microscope to assess the extent of germ tube and hyphal formation. The percentage of cells that have formed hyphae is quantified and compared to an untreated control.

Hyphae_Inhibition_Workflow Start Start Prepare_Yeast_Culture Prepare overnight culture of C. albicans in YPD at 30°C Start->Prepare_Yeast_Culture Resuspend_in_Inducing_Medium Wash and resuspend cells in hyphae-inducing medium Prepare_Yeast_Culture->Resuspend_in_Inducing_Medium Treat_with_Agent_34 Treat cell suspension with various concentrations of Agent 34 Resuspend_in_Inducing_Medium->Treat_with_Agent_34 Incubate Incubate under hyphae-inducing conditions (37°C, 5% CO2) Treat_with_Agent_34->Incubate Microscopic_Analysis Observe and quantify hyphal formation via microscopy Incubate->Microscopic_Analysis End End Microscopic_Analysis->End

Caption: Workflow for hyphal formation inhibition assay.

Conclusion

This compound is a promising triazole antifungal with potent in vitro activity against key fungal pathogens, particularly Candida species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, and its demonstrated ability to inhibit critical virulence factors such as biofilm and hyphal formation, underscore its potential for further development. The standardized protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel antifungal compounds. Further research is warranted to explore its in vivo efficacy and to fully elucidate its impact on fungal signaling pathways.

References

Preliminary Studies on the Efficacy of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary preclinical data on the efficacy of Antifungal Agent 34, a novel investigational compound. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the in vitro and in vivo activities, proposed mechanism of action, and detailed experimental protocols. All quantitative data have been summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains further complicates treatment, underscoring the urgent need for novel antifungal therapeutics with unique mechanisms of action.[3][4] this compound is a new synthetic molecule that has demonstrated potent fungicidal activity against a broad spectrum of pathogenic fungi in early-stage studies. This whitepaper details the initial findings on its efficacy and mode of action.

In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens using standardized susceptibility testing methods.

Minimum Inhibitory and Fungicidal Concentrations

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.1250.250.5
Clinical Isolate 10.250.51
Candida glabrataATCC 20010.512
Clinical Isolate 2124
Aspergillus fumigatusATCC 2043050.060.1250.25
Clinical Isolate 30.1250.250.5
Cryptococcus neoformansATCC 2088210.250.51
Time-Kill Kinetic Studies

Time-kill assays were performed to assess the fungicidal or fungistatic nature of this compound against Candida albicans ATCC 90028.

Table 2: Time-Kill Assay Results for this compound against C. albicans

ConcentrationTime (hours)Log₁₀ CFU/mL Reduction
2x MIC41.5
82.8
24>3.0 (Fungicidal)
4x MIC42.5
8>3.0 (Fungicidal)
24>3.0 (Fungicidal)

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis.

Murine Model of Disseminated Candidiasis

A systemic infection was induced in immunocompromised mice via intravenous injection of Candida albicans. Treatment with this compound commenced 24 hours post-infection.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Mean Fungal Burden in Kidneys (Log₁₀ CFU/g)Survival Rate (%)
Vehicle Control-7.8 ± 0.50
This compound54.2 ± 0.860
102.1 ± 0.690
Fluconazole103.5 ± 0.770

Proposed Mechanism of Action

Preliminary studies suggest that this compound inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption is believed to trigger the Cell Wall Integrity (CWI) signaling pathway, leading to cell lysis.

G A This compound B β-(1,3)-glucan Synthase (Inhibition) A->B C Cell Wall Stress B->C D Cell Wall Integrity (CWI) Pathway Activation C->D E Cell Lysis and Fungal Cell Death D->E G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Plating cluster_3 Analysis A Fungal Culture (Logarithmic Phase) B Inoculum Adjustment (1-5 x 10⁵ CFU/mL) A->B C Addition of This compound (2x and 4x MIC) B->C D Aliquots taken at 0, 4, 8, 24 hours C->D E Serial Dilution and Plating D->E F Colony Counting (CFU/mL) E->F G Plot Log₁₀ CFU/mL vs. Time F->G

References

In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 34 (AFG-34)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antifungal Agent 34" (AFG-34) is a hypothetical designation used in this guide to illustrate the comprehensive methodologies for target identification and validation. The experimental data, pathways, and protocols described are representative examples based on a plausible mechanism of action and are not factual data for a specific, publicly known compound.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat.[1][2] The development of novel antifungal agents with unique mechanisms of action is paramount to addressing this challenge.[1][3] This technical guide provides a detailed overview of the core processes involved in identifying and validating the molecular target of a novel antifungal candidate, designated here as AFG-34.

An ideal antifungal agent should exhibit broad-spectrum activity, be directed against a fungal-specific target to minimize host toxicity, and be available in various formulations.[1] The identification and subsequent validation of a drug's molecular target are foundational to modern drug development. This process provides a mechanistic understanding of the compound's activity, informs potential off-target effects, and is crucial for rational drug design and optimization.

This document outlines a systematic workflow, from initial phenotypic screening to definitive biochemical and genetic validation, using AFG-34 as a case study. AFG-34 is presumed to be a novel, non-azole inhibitor of an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, a well-established target for antifungal therapy.

Target Identification: Unraveling the Mechanism of Action

Target identification for a novel compound discovered through phenotypic screening is a multi-stage process that moves from broad, unbiased approaches to specific, hypothesis-driven experiments.

Initial Phenotypic Screening & Compound Characterization

AFG-34 was initially identified from a high-throughput screen of a chemical library for compounds that inhibit the growth of Saccharomyces cerevisiae. The initial characterization involves determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Table 1: Antifungal Susceptibility Profile of AFG-34

Fungal SpeciesStrainMIC₅₀ (µg/mL)
Candida albicansSC53140.25
Candida glabrataATCC 20010.5
Cryptococcus neoformansH990.125
Aspergillus fumigatusAf2931.0

Data is hypothetical and for illustrative purposes.

Chemical-Genetic Profiling

To generate hypotheses about the drug's target, chemical-genetic profiling assays are employed using model organisms like S. cerevisiae. These methods identify genes that, when altered, confer hypersensitivity or resistance to the compound.

  • Haploinsufficiency Profiling (HIP): This technique uses a collection of heterozygous diploid deletion mutants. Strains with a reduced dosage of the drug target gene will often exhibit increased sensitivity to the compound.

  • Homozygous Profiling: This approach uses a collection of homozygous diploid mutants lacking non-essential genes. It can identify genes that buffer the drug target pathway.

  • Multicopy Suppression Profiling: Overexpression of the drug's target can lead to increased resistance.

For AFG-34, HIP analysis revealed significant hypersensitivity in strains heterozygous for genes in the ergosterol biosynthesis pathway, particularly ERG11.

Metabolic Profiling

Metabolic profiling can provide strong evidence for the pathway being targeted. Treatment of fungal cells with AFG-34 followed by analysis of cellular metabolites would be expected to show an accumulation of the substrate of the inhibited enzyme and a depletion of its product. In the case of AFG-34, a buildup of lanosterol (B1674476) and a depletion of downstream ergosterol intermediates was observed, consistent with the inhibition of Erg11p.

Target Validation: Confirming the Molecular Target

Once a putative target, such as Erg11p, is identified, it must be rigorously validated to confirm that it is essential for fungal viability and that its inhibition is directly responsible for the compound's antifungal activity.

In Vitro Enzymatic Assays

The most direct way to validate a target is to demonstrate inhibition of the purified protein's activity by the compound. Recombinant Erg11p (Lanosterol 14-alpha demethylase) can be expressed and purified for use in an in vitro assay.

Table 2: In Vitro Inhibition of Recombinant Fungal Erg11p by AFG-34

Enzyme SourceIC₅₀ of AFG-34 (nM)
C. albicans Erg11p85
C. neoformans Erg11p62
Human CYP51A1> 10,000

Data is hypothetical and for illustrative purposes. The high IC₅₀ against the human homolog demonstrates specificity.

Genetic Validation
  • Gene Deletion/Knockdown: If the target gene is not essential, deleting it should result in a fungus that is resistant to the compound (if the compound has other off-targets). For essential genes like ERG11, a conditional knockdown (e.g., using a tetracycline-repressible promoter) can be used. Reducing the expression of the target should mimic the effect of the drug.

  • Site-Directed Mutagenesis: Introducing specific mutations into the ERG11 gene that are predicted to alter AFG-34 binding can confer resistance. This provides strong evidence of a direct interaction. Strains of Candida with known azole-resistant alleles of ERG11 also showed cross-resistance to AFG-34, further supporting Erg11p as the target.

Visualizing the Core Logic and Pathways

Target Identification and Validation Workflow

The logical progression from initial screening to final validation is a critical aspect of drug discovery.

G pheno_screen Phenotypic Screening hit_id Hit Identification (AFG-34) pheno_screen->hit_id chem_gen Chemical-Genetic Profiling (HIP, Homozygous, Multicopy) hit_id->chem_gen metabolic Metabolic Profiling hit_id->metabolic hypothesis Hypothesis Generation (Target: Erg11p) chem_gen->hypothesis metabolic->hypothesis invitro In Vitro Enzymatic Assay (Purified Erg11p) hypothesis->invitro genetic Genetic Validation (Knockdown, Mutagenesis) hypothesis->genetic validated Validated Target invitro->validated genetic->validated

Caption: A generalized workflow for antifungal target identification and validation.

The Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a well-established antifungal target. AFG-34 inhibits Erg11p, a key enzyme in this pathway.

G acetyl Acetyl-CoA mevalonate Mevalonate Pathway acetyl->mevalonate fpp Farnesyl-PP mevalonate->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (CYP51) lanosterol->erg11 Demethylation intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol zymosterol Zymosterol intermediate->zymosterol Multiple Steps ergosterol Ergosterol zymosterol->ergosterol Multiple Steps erg11->intermediate afg34 AFG-34 afg34->erg11

Caption: The fungal ergosterol biosynthesis pathway highlighting the target of AFG-34.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the primary assays mentioned.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, following CLSI guidelines.

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of AFG-34 in RPMI-1640 medium directly in 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, assessed visually or with a plate reader.

Recombinant Erg11p Inhibition Assay

This protocol outlines the direct testing of AFG-34 against the purified target enzyme.

  • Enzyme and Substrate Preparation: Use purified, recombinant Erg11p. The substrate, lanosterol, is incorporated into dilauroylphosphatidylcholine liposomes.

  • Reaction Mixture: The assay is typically performed in a buffer containing potassium phosphate, EDTA, and a NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Inhibition Assay: Add varying concentrations of AFG-34 (dissolved in DMSO) to the reaction mixture. Initiate the reaction by adding the enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quantification: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate). The conversion of lanosterol to its demethylated product can be quantified using HPLC or GC-MS.

  • Data Analysis: Calculate the percent inhibition for each AFG-34 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Haploinsufficiency Profiling (HIP) Protocol

This protocol describes a method for identifying drug-sensitive heterozygous mutants.

  • Pool Mutant Strains: Grow individual heterozygous deletion strains of S. cerevisiae and then pool them in equal proportions.

  • Compound Treatment: Divide the pooled culture into a treatment group (with AFG-34 at a sub-lethal concentration) and a control group (with vehicle, e.g., DMSO).

  • Competitive Growth: Allow the cultures to grow for a set number of generations (e.g., 5-10).

  • Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.

  • Barcode Amplification & Sequencing: Amplify the unique DNA "barcodes" that identify each mutant strain using PCR. Sequence the amplified barcodes using a high-throughput sequencer.

  • Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Strains that are significantly depleted in the AFG-34-treated sample are considered hypersensitive, and the corresponding deleted genes are candidate targets or are in the target pathway.

Conclusion

The identification and validation of a drug's molecular target is a cornerstone of modern drug development. Through a systematic and multi-faceted approach combining chemical genetics, metabolic profiling, in vitro biochemistry, and genetic manipulation, the molecular target of the hypothetical antifungal agent AFG-34 has been confidently identified and validated as Erg11p (lanosterol 14α-demethylase). This mechanistic understanding is critical for the further preclinical and clinical development of AFG-34 as a potential therapeutic agent to combat the growing threat of fungal infections. The detailed workflows and protocols provided in this guide represent a rigorous, evidence-based approach that can be applied to any novel antifungal drug discovery program.

References

An In-Depth Technical Guide on the Fungicidal vs. Fungistatic Properties of Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "antifungal agent 34" does not correspond to a recognized, publicly documented antifungal compound. This guide will use Amphotericin B as a representative example of an antifungal agent with well-characterized fungicidal and fungistatic properties to fulfill the core requirements of the user request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed examination of the dual fungistatic and fungicidal nature of Amphotericin B, a polyene macrolide antibiotic. It includes quantitative data on its activity against key fungal pathogens, detailed experimental protocols for determining its properties, and visualizations of its mechanism of action and experimental workflows.

Introduction to Amphotericin B: A Dual-Action Antifungal

Amphotericin B (AmB) has been a cornerstone in the treatment of life-threatening fungal infections for decades[1][2]. Its classification as either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells) is not absolute; rather, it is dependent on several factors, including the concentration of the drug and the susceptibility of the specific fungal species[3][4][5]. At lower concentrations, AmB typically exhibits fungistatic activity, while at higher concentrations, it becomes fungicidal[3][4]. This concentration-dependent duality is critical for its clinical application and a key area of study in antifungal research.

The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes[1][6][7]. Upon binding, AmB molecules integrate into the membrane, forming transmembrane channels or pores[3][6][8]. This disruption of membrane integrity leads to the leakage of essential monovalent ions (K+, Na+, H+, and Cl−) and other intracellular components, ultimately resulting in fungal cell death[3][6][8]. While AmB can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher, providing a degree of selective toxicity[1][6].

Quantitative Data: Fungistatic and Fungicidal Activity

The distinction between fungistatic and fungicidal activity is quantified by two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. This is the standard measure of fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum after a specified incubation period. This is the standard measure of fungicidal activity.

An agent is generally considered fungicidal if the MFC is no more than four times the MIC (MFC/MIC ≤ 4)[9][10]. If the MFC/MIC ratio is greater than 4, the agent is considered fungistatic against that particular organism[10].

The following tables summarize the MIC and MFC values for Amphotericin B against common and clinically relevant fungal pathogens. These values are compiled from various studies and can vary based on the specific strain and testing methodology (e.g., CLSI vs. EUCAST guidelines).

Table 1: Amphotericin B Activity Against Candida Species

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC Ratio (Typical)Primary Effect
Candida albicans0.06 - 2[2]0.25 - 4[2][11]≤ 4[12]Fungicidal
Candida glabrata0.25 - 2[13]2 - >16[2][14]> 4Often Fungistatic
Candida parapsilosis0.125 - 1[11]2 - >16[2][14]> 4Often Fungistatic
Candida tropicalis0.125 - 1[11]2 - >16[2][14]> 4Often Fungistatic
Candida krusei0.06 - 2[2]0.5 - >16[2]VariableSpecies Dependent

Table 2: Amphotericin B Activity Against Aspergillus Species

Fungal SpeciesMedian MIC (mg/L)Median MFC (mg/L)MFC/MIC Ratio (Typical)Primary Effect
Aspergillus fumigatus1[9]1[9]≤ 4[9][10]Fungicidal
Aspergillus flavus1[9]2[9]≤ 4[9][10]Fungicidal
Aspergillus terreus2[9]>16[9]> 4[9][10]Fungistatic (Often Resistant)
Aspergillus niger---Fungicidal Activity Noted[15]

Note: 1 mg/L is equivalent to 1 µg/mL.

Experimental Protocols

The determination of MIC and MFC values is performed using standardized methodologies, most commonly the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi[16][17][18][19].

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27-A3)
  • Preparation of Antifungal Agent: A stock solution of Amphotericin B is prepared in dimethyl sulfoxide (B87167) (DMSO)[11]. Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS to a pH of 7.0[15][20]. The final concentration range typically spans from 0.015 to 16 µg/mL[11][15].

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Incubation: The microtiter plate is incubated at 35°C. For Candida species, readings are typically taken at 24 hours[21]. For Aspergillus species, incubation is typically 48 hours[20].

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader[22].

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-50 µL) is taken from all wells in the MIC plate that show no visible growth[14].

  • Plating: The aliquot is spread onto a non-selective, antibiotic-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 24-48 hours).

  • Endpoint Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in a ≥99.9% reduction in CFU compared to the starting inoculum count[14].

Visualizations: Pathways and Workflows

Mechanism of Action

The primary mechanism of Amphotericin B involves binding to ergosterol and forming pores in the fungal cell membrane, leading to leakage of ions and cell death.

G AmB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmB->Ergosterol Binds with high affinity Pore Transmembrane Pore Formation Ergosterol->Pore Induces aggregation Membrane Fungal Cell Membrane Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Disrupts membrane integrity Death Fungal Cell Death Leakage->Death Leads to

Caption: Amphotericin B mechanism of action.

Experimental Workflow for MIC/MFC Determination

The process of determining MIC and MFC values follows a sequential laboratory workflow, starting from inoculum preparation and ending with the final concentration determination.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Dilution 2. Prepare Serial Drug Dilutions (in 96-well plate) Inoculate 3. Inoculate Plate Dilution->Inoculate IncubateMIC 4. Incubate at 35°C (24-48h) Inoculate->IncubateMIC ReadMIC 5. Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture 6. Subculture from clear wells onto agar plates ReadMIC->Subculture Proceed with clear wells IncubateMFC 7. Incubate Plates at 35°C (24-48h) Subculture->IncubateMFC ReadMFC 8. Read MFC (Lowest concentration with ≥99.9% killing) IncubateMFC->ReadMFC

Caption: Experimental workflow for MIC and MFC determination.

Conclusion

Amphotericin B remains a potent antifungal agent whose activity spectrum is a clear example of the principles of fungistatic versus fungicidal action. Its effect is primarily determined by its concentration at the site of infection and the intrinsic susceptibility of the target fungus, particularly species-specific differences in membrane composition and repair mechanisms. For researchers and drug developers, a thorough understanding of the methodologies used to quantify these properties is essential for the evaluation of novel antifungal candidates and the optimization of existing therapeutic strategies. The distinction, quantified by the MFC/MIC ratio, has significant implications for predicting clinical outcomes, especially in immunocompromised patient populations where a fungicidal effect is often preferred.

References

Ibrexafungerp: A Technical Guide on its Activity Against Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp (B609083) is a first-in-class triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against drug-resistant fungal infections. Administered orally, it targets the fungal cell wall through the inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of a key cell wall polymer.[1][2] This mechanism is similar to that of echinocandins, but ibrexafungerp binds to a different site on the enzyme, allowing it to retain activity against many echinocandin-resistant strains.[2][3] This guide provides a comprehensive overview of the in vitro activity of ibrexafungerp against a range of drug-resistant fungi, details the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro activity of ibrexafungerp has been extensively evaluated against various species of Candida, including strains resistant to fluconazole (B54011) and echinocandins. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies.

Table 1: Ibrexafungerp MICs against Candida auris

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)Reference
540.25 - 2110.764[4]
>400Not Specified0.51.0Not Specified[5]
1220.06 - 20.5Not SpecifiedNot Specified[6]
220.5 - 80.520.753[7]

Table 2: Ibrexafungerp MICs against Fluconazole-Resistant Candida Species

Candida SpeciesNumber of IsolatespHMIC₉₀ (µg/mL)Reference
C. albicansNot Specified7.00.03[8]
C. albicansNot Specified4.50.03[8]
C. glabrataNot Specified7.00.25[8]
C. kruseiNot Specified7.00.5[8]
C. parapsilosisNot Specified7.00.5[8]
C. tropicalisNot Specified7.00.25[8]

Table 3: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species

Candida SpeciesNumber of Isolates with fks mutationsMIC Range (µg/mL)CommentReference
C. auris8 (S639F Fks1)0.25 - 0.5All isolates displayed wild-type susceptibility to ibrexafungerp.[6]
Various Candida spp.Not SpecifiedNot SpecifiedIbrexafungerp showed a wild-type MIC distribution against ~80% of echinocandin-resistant isolates.[5]
C. glabrata89 (FKS1 or FKS2 mutations)<0.03 - 4Ibrexafungerp retained activity against isolates resistant to at least one echinocandin.[7]

Experimental Protocols

The in vitro susceptibility of fungi to ibrexafungerp is primarily determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of ibrexafungerp against Candida species.

  • Media Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[9]

  • Drug Dilution: A stock solution of ibrexafungerp is prepared in dimethyl sulfoxide (B87167) (DMSO).[9] Serial twofold dilutions are then made in the RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 2 µg/mL).[8][9]

  • Inoculum Preparation: The Candida isolate is subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[9]

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included. The plates are incubated at 35°C for 24 hours.[4][9]

  • MIC Determination: The MIC is determined as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[10] This can be assessed visually or by using a spectrophotometer.[10]

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST protocol shares similarities with the CLSI method but has some key differences, particularly in the media composition and inoculum concentration.

  • Media Preparation: RPMI 1640 medium supplemented with 2% glucose is used.

  • Drug Dilution: Similar to the CLSI method, serial dilutions of ibrexafungerp are prepared in the microtiter plates.

  • Inoculum Preparation: A standardized inoculum is prepared to achieve a final concentration of 0.5–2.5 × 10⁵ cfu/mL in the wells.

  • Inoculation and Incubation: The plates are inoculated with the fungal suspension and incubated at 35-37°C for 24 hours.[10]

  • MIC Determination: The MIC is read as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control, typically read with a spectrophotometer at 530 nm.[10]

Visualizations

Mechanism of Action and Signaling Pathway

Ibrexafungerp's primary mechanism of action is the inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[1][2] This disruption leads to a loss of cell wall integrity and ultimately fungal cell death.[11]

G Mechanism of Action of Ibrexafungerp cluster_cell Fungal Cell cluster_drug Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2 subunits) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Loss of Integrity Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibition G Workflow for Broth Microdilution Susceptibility Testing start Start prep_isolate Prepare Fungal Isolate (Subculture on Agar) start->prep_isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_isolate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Microtiter Plate (Serial Drug Dilutions) prep_plate->inoculate incubate Incubate Plate (35°C for 24h) inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end G Ibrexafungerp's Activity Against Resistant Fungi Resistant_Fungi Drug-Resistant Fungi Fluconazole_Resistant Fluconazole-Resistant (e.g., C. auris, C. glabrata) Resistant_Fungi->Fluconazole_Resistant Echinocandin_Resistant Echinocandin-Resistant (fks mutations) Resistant_Fungi->Echinocandin_Resistant Ibrexafungerp Ibrexafungerp Fluconazole_Resistant->Ibrexafungerp Echinocandin_Resistant->Ibrexafungerp Effective_Treatment Effective Treatment Ibrexafungerp->Effective_Treatment

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a comprehensive set of protocols for the in vitro characterization of a novel investigational compound, "Antifungal Agent 34." The described assays are fundamental for determining its antifungal activity, spectrum, potential mechanism of action, and preliminary safety profile.

Data Presentation

Quantitative data from the in vitro assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for data organization.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida aurisB11221
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansH99
Trichophyton rubrumATCC 28188

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeThis compound IC50 (µg/mL)Positive Control IC50 (µg/mL) [e.g., Doxorubicin]Selectivity Index (SI)
HEK293 (Human Embryonic Kidney)MTT
HepG2 (Human Hepatocellular Carcinoma)MTT
A549 (Human Lung Carcinoma)XTT
Selectivity Index (SI) = IC50 of mammalian cell line / MIC against the most susceptible fungal species.

Table 4: Synergy Analysis of this compound with Known Antifungals

Fungal SpeciesStrain IDCombinationFIC Index (FICI)Interpretation (Synergy, Additive, Indifference, Antagonism)
Candida albicansATCC 90028Agent 34 + Fluconazole
Aspergillus fumigatusATCC 204305Agent 34 + Amphotericin B

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2][3] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Materials:

  • This compound

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be verified using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control (fungal inoculum with no antifungal) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90% for other agents) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Materials:

  • Materials from the MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Spread the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the SDA plate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the antifungal agent against mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • This compound

  • Positive control (e.g., Doxorubicin)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Checkerboard Synergy Assay

This assay evaluates the interaction between this compound and a known antifungal drug.

Materials:

  • Materials from the MIC assay

  • A second antifungal agent (e.g., Fluconazole)

Procedure:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of drug combinations.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Visualizations

Experimental Workflow for In Vitro Antifungal Assays

experimental_workflow cluster_screening Primary Screening cluster_characterization Further Characterization MIC Broth Microdilution Assay (Determine MIC) MFC Minimum Fungicidal Concentration (MFC) Assay MIC->MFC Fungicidal vs. Fungistatic Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Assess Selectivity Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Evaluate Combinations

Caption: Workflow for the in vitro evaluation of this compound.

Putative Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This diagram illustrates a potential mechanism of action for this compound, assuming it targets this pathway.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Agent34 This compound Agent34->Lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

References

Application Notes and Protocols for the Preparation of Antifungal Agent 34 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 34 is a novel investigational compound demonstrating significant activity against a broad spectrum of fungal pathogens. Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions, a common challenge encountered with many antifungal agents[1][2]. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound to ensure consistent and reliable results in research and development applications. The following protocols are intended to serve as a guide and may require optimization based on specific experimental needs.

Data Presentation

A summary of the key quantitative data for the preparation of this compound stock solution is provided in the table below.

ParameterValueNotes
Chemical Properties
Molecular Weight450.5 g/mol Hypothetical value for calculation purposes.
Purity>98%As determined by HPLC.
Solubility
Aqueous Solubility (pH 7.4)<0.1 µg/mLPractically insoluble in aqueous buffers[2].
DMSO≥50 mg/mLFreely soluble in dimethyl sulfoxide (B87167) (DMSO)[3].
Ethanol~5 mg/mLSparingly soluble.
Stock Solution Parameters
Recommended SolventDimethyl Sulfoxide (DMSO)Anhydrous, high-purity grade is recommended[4].
Recommended Stock Concentration10 mMA 1000x stock for a final assay concentration of 10 µM.
Storage Temperature-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles[5].
Shelf-life (in DMSO)Up to 1 year at -20°C, 2 years at -80°CWhen stored properly in tightly sealed containers[5][6].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary personal protective equipment is worn. Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing the Compound: Tare a sterile, low-adhesion microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.51 mg of this compound powder and transfer it into the microcentrifuge tube.

  • Adding the Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath for a short period can be applied[2]. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-adhesion polypropylene microcentrifuge tubes to minimize freeze-thaw cycles[5]. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[5][6]. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Preparation of Working Solutions for Antifungal Susceptibility Testing

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for a typical antifungal susceptibility assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile growth medium (e.g., RPMI-1640)[4]

  • Sterile polypropylene tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final assay, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in the growth medium to obtain a 1 mM solution.

  • Serial Dilutions: Perform serial dilutions of the 1 mM intermediate solution in the growth medium to achieve the desired final concentrations for the assay. For example, for a final concentration range of 0.01 µM to 10 µM, a two-fold serial dilution can be prepared in a 96-well plate.

  • Vehicle Control: It is crucial to include a vehicle control in the experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested to account for any potential effects of the solvent on the fungal cells[3].

  • Inoculation: Add the fungal inoculum to the wells containing the serially diluted this compound and the vehicle control.

  • Incubation: Incubate the plates under the appropriate conditions for the fungal species being tested.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_application Application (Example) weigh 1. Weigh 4.51 mg of This compound add_dmso 2. Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex until completely dissolved add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store intermediate_dilution 6. Prepare intermediate dilution in growth medium store->intermediate_dilution serial_dilution 7. Perform serial dilutions for assay intermediate_dilution->serial_dilution add_inoculum 8. Inoculate with fungal culture serial_dilution->add_inoculum

Caption: Workflow for the preparation and use of this compound stock solution.

logical_relationship Key Considerations for Handling this compound compound This compound solubility Poor Aqueous Solubility compound->solubility dmso Use of DMSO as Solvent solubility->dmso storage Proper Storage (-20°C / -80°C) dmso->storage vehicle_control Essential Vehicle Control dmso->vehicle_control freeze_thaw Avoid Freeze-Thaw Cycles storage->freeze_thaw reproducibility Experimental Reproducibility freeze_thaw->reproducibility vehicle_control->reproducibility

Caption: Logical relationships in handling a hydrophobic antifungal agent.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal susceptibility testing (AST) is a critical tool in the discovery and development of new antifungal agents, for monitoring the emergence of resistance, and for guiding therapeutic choices in clinical settings.[1][2] The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a fungus.[3][4] Standardized protocols for MIC testing are essential for ensuring the reproducibility and comparability of data across different laboratories.[1][5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established harmonized methods for this purpose.[3][6][7]

This document provides a detailed protocol for determining the MIC of a novel investigational agent, designated "Antifungal Agent 34," against various fungal species using the broth microdilution method, based on established CLSI guidelines.[2][8]

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[2][3][9] Following incubation, the microdilution plates are examined for visible growth, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth compared to a drug-free control.[3]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[10]

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[2][11]

  • Sterile 96-well, U-bottom microdilution plates[2]

  • Sterile, disposable plasticware (pipettes, reservoirs, etc.)

  • Spectrophotometer or a nephelometer

  • Incubator (35°C)[4]

  • Vortex mixer

  • Biological safety cabinet

Experimental Protocol

Preparation of Antifungal Agent Dilutions
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1600 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to obtain a range of concentrations. For a final test range of 0.03 to 16 µg/mL, prepare intermediate concentrations that are double the final desired concentrations in the microdilution plate wells.

Inoculum Preparation
  • Fungal Culture: Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Inoculum Suspension: Prepare a fungal inoculum suspension in sterile saline from 3-5 colonies.

  • Standardization: Adjust the turbidity of the inoculum suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate wells.[5]

Microdilution Plate Inoculation
  • Dispensing Antifungal Agent: Aseptically dispense 100 µL of each twofold dilution of this compound into the appropriate wells of a 96-well microdilution plate.

  • Inoculation: Add 100 µL of the working fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: Include wells containing 100 µL of RPMI 1640 medium and 100 µL of the working inoculum (drug-free control).

    • Sterility Control: Include wells containing 200 µL of RPMI 1640 medium only.

Incubation

Incubate the microdilution plates at 35°C for 24-48 hours. The incubation time may need to be optimized depending on the growth rate of the fungal species being tested.

MIC Endpoint Determination
  • Visual Inspection: Following incubation, visually inspect the plates for fungal growth. The MIC is read as the lowest concentration of this compound that causes a significant reduction in growth compared to the growth control.

  • Endpoint Reading Criteria:

    • For azole-like agents, the MIC is typically defined as the concentration that produces at least a 50% reduction in turbidity compared to the growth control.[2][3]

    • For polyene-like agents such as amphotericin B, the MIC is the lowest concentration that shows no visible growth (100% inhibition).[3]

    • For this compound, a preliminary assessment of its mechanism of action will guide the appropriate endpoint determination. For the purpose of this protocol, a ≥50% growth inhibition endpoint is assumed.

Data Presentation

The MIC values for this compound against a panel of fungal isolates and quality control strains are summarized in the table below.

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans ATCC 900280.5
Candida glabrata ATCC 900302
Candida parapsilosis ATCC 22019 (QC)1
Candida krusei ATCC 6258 (QC)4
Aspergillus fumigatus ATCC 2043051
Clinical Isolate 1 (C. albicans)1
Clinical Isolate 2 (C. auris)8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC testing protocol for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Antifungal Agent 34 Dilutions start->prep_agent prep_inoculum Prepare Fungal Inoculum start->prep_inoculum dispense Dispense Agent into Plate prep_agent->dispense inoculate Inoculate Plate prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC Endpoint (Visual Inspection) incubate->read_mic analyze Analyze and Report Data read_mic->analyze end_node End analyze->end_node

Figure 1. Workflow for Antifungal MIC Testing.

Signaling Pathway Visualization (Hypothetical)

Assuming this compound acts by inhibiting the ergosterol (B1671047) biosynthesis pathway, similar to azole antifungals, the following diagram illustrates its potential mechanism of action.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-alpha-demethylase (Erg11p) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane (Altered Fluidity and Function) ergosterol->membrane agent34 This compound agent34->lanosterol_demethylase Inhibition lanosterol_demethylase->ergosterol

Figure 2. Hypothetical Mechanism of Action of this compound.

Conclusion

This document provides a standardized and detailed protocol for determining the MIC of the novel this compound. Adherence to these established methodologies is crucial for generating reliable and comparable in vitro susceptibility data, which is fundamental for the continued development and evaluation of new antifungal therapies.

References

Application Notes and Protocols for Antifungal Agent 34 in Fungal Biofilm Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides significant protection against host immune responses and antifungal therapies.[1] Infections associated with fungal biofilms, particularly those caused by Candida species, are a significant clinical challenge due to their inherent resistance to conventional antifungal agents.[1][2] The development of novel antifungal compounds with potent activity against these biofilms is a critical area of research.

This document provides detailed application notes and protocols for the evaluation of Antifungal Agent 34 , a novel antifungal compound, against fungal biofilms.

Disclaimer: As "this compound" is not a publicly documented agent, for the purpose of these application notes, it is assumed to be a novel azole antifungal agent . The protocols and explanations provided are based on the established mechanisms and experimental procedures for this class of drugs.

Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth.[4][5]

Quantitative Data Summary

The following tables present hypothetical data from experiments evaluating the efficacy of this compound against Candida albicans biofilms. These tables are for illustrative purposes and serve as a template for presenting experimental results.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Fungal StateMIC₅₀ (µg/mL)MIC₈₀ (µg/mL)
Planktonic Cells0.250.5
Sessile Cells (Biofilm)1664

MIC₅₀/₈₀: The minimum concentration of an antifungal agent that inhibits 50% or 80% of fungal growth.[6]

Table 2: Effect of this compound on Pre-formed C. albicans Biofilms

Concentration (µg/mL)Biomass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (XTT Assay)
415.2 ± 2.120.5 ± 3.5
830.7 ± 3.845.1 ± 4.2
16 (Sessile MIC₅₀)55.3 ± 4.568.9 ± 5.1
3270.1 ± 5.285.4 ± 6.3
64 (Sessile MIC₈₀)82.5 ± 6.192.3 ± 4.8
Control (Untreated)00

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibiofilm activity of this compound.

Protocol 1: Determination of Planktonic Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.[7]

  • Inoculum Preparation:

    • Culture C. albicans on Yeast Peptone Dextrose (YPD) agar (B569324) at 30°C for 24-48 hours.

    • Harvest yeast cells and wash twice with sterile Phosphate Buffered Saline (PBS).

    • Resuspend the cells in RPMI-1640 medium and adjust the cell density to 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Drug Dilution:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 to all wells.

    • Add 100 µL of this compound (at twice the highest desired concentration) to the first well of a row.

    • Perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well.

    • Include a drug-free well as a positive control and an un-inoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the positive control, determined visually or spectrophotometrically.[3][6]

Protocol 2: Biofilm Formation and Susceptibility Testing

This protocol allows for the formation of a biofilm and subsequent testing of its susceptibility to this compound.

  • Biofilm Formation:

    • Prepare a standardized inoculum of C. albicans at 1 x 10⁶ cells/mL in RPMI-1640 medium.

    • Add 100 µL of this suspension to the wells of a 96-well microtiter plate.

    • Incubate the plate at 37°C for 90 minutes to 2 hours to allow for initial cell adherence.[1]

    • After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.

  • Antifungal Treatment:

    • After incubation, remove the medium and wash the biofilms twice with PBS.

    • Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include drug-free wells as controls.

    • Incubate for an additional 24-48 hours at 37°C.

  • Quantification of Biofilm:

    • Proceed with either the Crystal Violet Assay (Protocol 3) to measure total biomass or the XTT Assay (Protocol 4) to measure metabolic activity.

Protocol 3: Crystal Violet (CV) Assay for Biomass Quantification
  • Staining:

    • Gently wash the treated biofilms twice with PBS.

    • Air dry the plate for 45 minutes.

    • Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the plate four to five times with distilled water.

  • Destaining and Measurement:

    • Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stain.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 4: XTT Assay for Metabolic Activity Quantification

The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay is a colorimetric method to assess cell viability.[8][9]

  • Reagent Preparation:

    • Prepare a saturated solution of XTT in PBS.

    • Prepare a solution of menadione (B1676200) in acetone.

    • Immediately before use, mix the XTT solution with the menadione solution.

  • Assay Procedure:

    • Wash the treated biofilms with PBS.

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measurement:

    • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Ergosterol Biosynthesis and the Action of Azole Antifungals

The primary mechanism of action for azole antifungals, such as the hypothetical this compound, is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), which disrupts the synthesis of ergosterol.[2][10]

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Demethyl_Lanosterol 14-demethyl Lanosterol Lanosterol->Demethyl_Lanosterol Lanosterol 14α-demethylase (CYP51/Erg11) Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Cell Membrane (Ergosterol Depletion) Agent34 This compound (Azole) Agent34->Lanosterol Inhibits

Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.
Experimental Workflow for Testing this compound

The following diagram outlines the logical flow of experiments to evaluate the efficacy of this compound against fungal biofilms.

Experimental_Workflow Start Start: C. albicans Culture Inoculum Prepare Standardized Inoculum (1x10^6 cells/mL) Start->Inoculum Biofilm_Formation Biofilm Formation (96-well plate, 24-48h) Inoculum->Biofilm_Formation Wash1 Wash to Remove Non-adherent Cells Biofilm_Formation->Wash1 Treatment Treat with Serial Dilutions of this compound Wash1->Treatment Incubate_Treatment Incubate (24-48h) Treatment->Incubate_Treatment Wash2 Wash to Remove Agent Incubate_Treatment->Wash2 Quantification Quantification Wash2->Quantification CV_Assay Crystal Violet Assay (Biomass) Quantification->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) Quantification->XTT_Assay Analysis Data Analysis (Sessile MICs, % Reduction) CV_Assay->Analysis XTT_Assay->Analysis

Experimental workflow for testing this compound.

References

Application Notes and Protocols for Antifungal Agent 34 in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antifungal Agent 34." The following application notes and protocols have been synthesized from established methodologies and data reported for analogous investigational antifungal agents used in murine infection models. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. To facilitate its preclinical development, robust and reproducible in vivo models are essential to evaluate its efficacy, pharmacokinetic, and pharmacodynamic properties. This document provides detailed protocols for the application of this compound in established murine models of disseminated and localized fungal infections.

General Mechanisms of Action for Antifungal Agents: The efficacy of antifungal drugs stems from their ability to target structures unique to fungal cells, thereby minimizing toxicity to mammalian cells. Key mechanisms include:

  • Disruption of Membrane Integrity: Polyenes, like Amphotericin B, bind to ergosterol, a primary component of the fungal cell membrane, leading to pore formation and cell death.[1]

  • Inhibition of Ergosterol Biosynthesis: Azoles and allylamines interfere with enzymes essential for the synthesis of ergosterol, disrupting membrane structure and function.[2][3][4]

  • Inhibition of Cell Wall Synthesis: Echinocandins target the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.

  • Inhibition of Nucleic Acid and Protein Synthesis: Agents like 5-fluorocytosine (B48100) disrupt macromolecular synthesis within the fungal cell.[3]

In Vitro Susceptibility Testing

Prior to in vivo studies, determining the Minimum Inhibitory Concentration (MIC) of this compound against the target fungal strain is crucial.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.[5]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.[5] Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control for sterility.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[5]

  • Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.[5]

Murine Models of Fungal Infection

The choice of animal model is critical and should be relevant to the specific fungal infection being studied.

Murine Model of Disseminated Candidiasis

This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.

Protocol 2: Systemic Candida albicans Infection Model

Animal Model:

  • Male BALB/c mice (6-8 weeks old) are commonly used.

  • Acclimate animals for at least one week before the experiment.[5]

Procedure:

  • Infection: Infect the mice via tail vein injection with a suspension of Candida albicans (e.g., 1 x 10⁶ CFU/mouse in 0.1 mL sterile saline).[5]

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 to 24 hours).[6]

    • Administer the agent at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intravenous, oral, intraperitoneal).[5]

    • Include a vehicle control group receiving the formulation vehicle without the active compound.[5]

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.[5]

  • Endpoint Analysis:

    • Survival Study: Record daily survival to generate Kaplan-Meier survival curves.

    • Fungal Burden: At predetermined time points (or if animals become moribund), euthanize the mice.[6] Harvest organs (e.g., kidneys, brain), weigh them, and homogenize them in sterile saline.[5] Plate serial dilutions of the tissue homogenates on appropriate agar to determine the fungal burden (CFU/gram of tissue).[5][6]

Experimental Workflow for Murine Disseminated Candidiasis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) infect Infect Mice via Tail Vein acclimatize->infect prepare_inoculum Prepare C. albicans Inoculum prepare_inoculum->infect randomize Randomize into Groups infect->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Survival & Health Daily treat->monitor euthanize Euthanize & Harvest Organs monitor->euthanize survival_analysis Kaplan-Meier Survival Analysis monitor->survival_analysis burden Determine Fungal Burden (CFU/g) euthanize->burden

Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
Treatment Group (Dose mg/kg)Route of AdministrationSurvival Rate (%) at Day 21Mean Kidney Fungal Burden (log10 CFU/g ± SD) at Day 5
Vehicle ControlIV106.5 ± 0.8
This compound (1)IV405.2 ± 0.6
This compound (5)IV803.1 ± 0.4
This compound (10)IV100<2.0
Positive Control (e.g., Fluconazole 10 mg/kg)PO100<2.0

Data presented in this table is hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of a Hypothetical Antifungal Agent in a Murine Model

This data is based on parameters for "Antifungal Agent 94" and serves as an example.[5]

ParameterValueUnit
Cmax15.2µg/mL
Tmax0.25hours
AUC(0-inf)45.8µg*h/mL
t1/23.5hours
Volume of Distribution0.8L/kg
Clearance0.22L/h/kg

Data from a single 10 mg/kg intravenous dose.[5]

Signaling Pathways and Mechanism of Action

While the specific pathway for "this compound" is unknown, many novel agents target fungal virulence factors or established biosynthetic pathways. For instance, some new compounds inhibit candidalysin, a peptide toxin crucial for C. albicans pathogenicity, which is encoded by the ECE1 gene.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_fungus Candida albicans Cell TF Upstream Transcription Factors (e.g., Bcr1, Tec1) ECE1 ECE1 Gene Expression TF->ECE1 Promotes Candidalysin Candidalysin (Peptide Toxin) ECE1->Candidalysin Translates to Virulence Virulence & Tissue Invasion Candidalysin->Virulence Causes Agent34 This compound Agent34->ECE1 Inhibits

Caption: Hypothetical inhibition of the candidalysin virulence pathway.

Troubleshooting and Optimization

  • Poor In Vivo Efficacy Despite High In Vitro Activity: This may be due to poor bioavailability, rapid metabolism, or inefficient distribution to the infection site.[5] Conduct pharmacokinetic studies to investigate the drug's profile in the animal model.[5]

  • Model-Specific Issues: The chosen animal model or fungal strain may not be appropriate.[5] Ensure the model is validated and relevant for the specific type of fungal infection under investigation.

  • Drug Formulation: The solubility and stability of this compound in the delivery vehicle are critical. Ensure proper formulation and consider alternative strategies if absorption is poor.[5]

References

Application Notes: Formulation and In Vivo Evaluation of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antifungal Agent 34 is a novel synthetic molecule demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its mechanism of action is believed to involve the inhibition of 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a critical component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2][4] Due to its physicochemical properties, specifically its poor aqueous solubility, developing a suitable formulation for in vivo studies is critical to achieving adequate systemic exposure and evaluating its therapeutic potential.

These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in murine models and a standard protocol for an in vivo efficacy study.

Data Presentation

Quantitative data for this compound and example formulations are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight482.6 g/mol
AppearanceWhite to off-white crystalline powder
Aqueous Solubility< 0.1 µg/mL
LogP4.8
BCS ClassificationClass II (High Permeability, Low Solubility)
In Vitro MIC90 (C. albicans)0.5 µg/mL

Table 2: Recommended Formulation for Oral Administration (10 mg/kg Dose)

ComponentConcentration (w/v)Purpose
This compound1 mg/mLActive Pharmaceutical Ingredient
PEG 40040%Co-solvent
Tween 805%Surfactant, Solubilizer
Propylene Glycol10%Co-solvent
Sterile Water for Injection45%Vehicle

Table 3: Recommended Formulation for Intravenous Administration (5 mg/kg Dose)

ComponentConcentration (w/v)Purpose
This compound0.5 mg/mLActive Pharmaceutical Ingredient
DMSO10%Solvent
PEG30040%Co-solvent
Tween 805%Surfactant, Solubilizer
Sterile Saline (0.9% NaCl)45%Vehicle

Experimental Protocols

Protocol 1: Preparation of Agent 34 Formulation for Oral Administration

This protocol describes the preparation of a 1 mg/mL solution of this compound suitable for oral gavage in mice.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Propylene Glycol (PG)

  • Sterile Water for Injection

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle solution by combining the solvents in their specified ratios. For 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of Propylene Glycol, 0.5 mL of Tween 80, and 4.5 mL of sterile water.

  • Vortex the vehicle solution thoroughly until a clear, homogenous mixture is obtained.

  • Weigh the required amount of this compound (e.g., 10 mg for a 10 mL final volume).

  • Add the Agent 34 powder to the vehicle solution.

  • Vortex the mixture vigorously for 5-10 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.45 µm syringe filter.

  • The final formulation is ready for administration via oral gavage.

Protocol 2: Preparation of Agent 34 Formulation for Intravenous Administration

This protocol details the preparation of a 0.5 mg/mL solution of this compound for intravenous (tail vein) injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.

  • In a separate sterile tube, prepare the remainder of the vehicle by mixing PEG300 (40%), Tween 80 (5%), and Sterile Saline (45%).

  • Slowly add the vehicle mixture to the DMSO-drug solution while vortexing.

  • Ensure the final solution is clear and homogenous.

  • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any potential precipitates.

  • The formulation is now ready for intravenous administration.

Protocol 3: In Vivo Efficacy in a Murine Systemic Candidiasis Model

This protocol outlines a standard method for evaluating the efficacy of this compound in a murine model of disseminated candidiasis caused by Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)

  • Yeast Extract Peptone Dextrose (YEPD) agar (B569324) and broth

  • Sterile Phosphate-Buffered Saline (PBS) or saline

  • Hemacytometer

  • Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)

  • Prepared formulations of this compound (oral or IV)

  • Vehicle control and positive control (e.g., fluconazole)

  • Standard animal handling and injection equipment

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans from a frozen stock onto a YEPD agar plate and incubate at 30°C for 48 hours.

    • Inoculate a single colony into YEPD broth and grow overnight (~16-18 hours) at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.

    • Determine the cell concentration using a hemacytometer and adjust the suspension to the desired inoculum concentration (e.g., 5 x 105 CFU/mL for an infecting dose of 5 x 104 CFU/mouse in 0.1 mL).

  • Infection:

    • Randomly assign mice to treatment groups (e.g., Vehicle Control, Agent 34 Low Dose, Agent 34 High Dose, Positive Control).

    • Infect each mouse by injecting 0.1 mL of the prepared C. albicans suspension via the lateral tail vein.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2-4 hours).

    • Administer the prepared this compound formulation, vehicle, or positive control drug via the intended route (oral gavage or IV injection).

    • Continue treatment according to the desired dosing regimen (e.g., once or twice daily) for a predetermined duration (e.g., 3-7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for up to 21 days and record mortality to generate survival curves.

    • Fungal Burden: At a predetermined endpoint (e.g., 24 hours after the last dose), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the primary site of colonization).

    • Weigh the kidneys, homogenize them in a known volume of sterile PBS, and perform serial dilutions of the homogenates.

    • Plate the dilutions onto YEPD or Sabouraud Dextrose Agar (SDA) plates. Incubate at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) and express the results as log10 CFU per gram of tissue. The efficacy is determined by the reduction in fungal burden compared to the vehicle control group.

Visualizations

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent34 This compound (Azole Class) Agent34->Enzyme Inhibition Enzyme->Intermediate Catalysis

Caption: Hypothetical mechanism of action for this compound.

cluster_prep Formulation Preparation cluster_invivo In Vivo Study A Weigh Agent 34 & Excipients C Dissolve Agent 34 in Vehicle A->C B Prepare Vehicle (Solvents + Surfactant) B->C D Vortex / Sonicate Until Clear C->D E Sterile Filter (0.22 µm) for IV formulation D->E H Administer Formulation (Oral or IV) E->H Use in Study F Prepare C. albicans Inoculum G Infect Mice (IV Tail Vein) F->G G->H I Monitor Survival / Assess Fungal Burden H->I

Caption: Experimental workflow for formulation and in vivo testing.

cluster_components Key Components center_node Agent 34 Formulation (Stable & Bioavailable) Agent This compound (Poorly Soluble API) Agent->center_node Provides Efficacy Solvent Solvents / Co-solvents (e.g., PEG 400, DMSO) Solvent->center_node Increases Solubility Surfactant Surfactant (e.g., Tween 80) Surfactant->center_node Prevents Precipitation Aids Dissolution Vehicle Aqueous Vehicle (e.g., Saline, Water) Vehicle->center_node Provides Volume Ensures Biocompatibility

Caption: Logical relationship of formulation components.

References

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to the investigational compound, Antifungal Agent 34, using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Principle of the Broth Microdilution Assay

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[3][4] Following a specified incubation period, the microtiter plates are observed for fungal growth, and the MIC is determined. This value is crucial for evaluating the potency of a new antifungal compound, monitoring for the development of resistance, and establishing a correlation between in vitro activity and clinical efficacy.[2][5]

Materials and Reagents

Fungal Isolates and Quality Control Strains
  • Test Isolates: Clinically relevant yeast or mold isolates.

  • Quality Control (QC) Strains: Recommended QC strains should be included with each test run to ensure the validity of the results.[6][7][8] Commonly used strains are listed in Table 1.

Antifungal Agents
  • This compound (powder form, potency and solvent to be determined)

  • Standard antifungal agents for QC (e.g., fluconazole, voriconazole, amphotericin B)

Media and Reagents
  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate.[3][9]

  • Morpholinepropanesulfonic acid (MOPS) buffer.[3][9]

  • Glucose (for EUCAST modification).[3][10]

  • Sterile distilled water.

  • Sterile saline (0.85% NaCl).

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound.

  • Tween 20 (for mold inoculum preparation).

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) for fungal culture.

Equipment
  • 96-well, sterile, U-bottom or flat-bottom microtiter plates.[3][10]

  • Multichannel pipettes and sterile pipette tips.

  • Spectrophotometer or McFarland densitometer.

  • Hemocytometer.

  • Incubator (35°C ± 2°C).[5]

  • Vortex mixer.

  • Biological safety cabinet.

Experimental Protocols

The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.1/E.Def 9.3.1 guidelines.[11][12] Key differences between the two methodologies are highlighted.

Preparation of Antifungal Stock Solutions
  • Determine Solvent: The appropriate solvent for this compound must be determined. DMSO is a common solvent for many antifungal compounds. The final concentration of the solvent in the assay should not exceed 1% (v/v) as it may inhibit fungal growth.

  • Stock Solution Preparation: Accurately weigh a sufficient amount of this compound powder. Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolate onto SDA at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (absorbance of 0.08 to 0.10) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the standardized suspension in the appropriate test medium to achieve the final inoculum concentration as specified in Table 2.

For Molds (e.g., Aspergillus spp.):

  • Subculture the mold isolate onto PDA and incubate at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to the final concentration specified in Table 2 using a hemocytometer.

Preparation of Microtiter Plates
  • Dispense 100 µL of the appropriate RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration in the test medium.

  • Add 200 µL of this working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (uninoculated medium).

Inoculation and Incubation
  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

  • The final inoculum concentration in the wells should be as specified in Table 2.

  • Seal the plates or place them in a container with a moistened towel to prevent evaporation.

  • Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[5][10]

Reading and Interpretation of Results
  • Examine the plates visually using a reading mirror or spectrophotometrically at 490-530 nm.

  • The growth control well (well 11) should show robust growth. The sterility control well (well 12) should show no growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the growth control. The endpoint criteria vary depending on the antifungal class and the testing standard (see Table 3).[2][5]

  • For novel compounds like this compound, the appropriate endpoint (e.g., 50%, 90%, or 100% inhibition) may need to be determined through further studies correlating in vitro results with in vivo efficacy.

Data Presentation

The following tables summarize the key parameters for the broth microdilution assay.

Table 1: Recommended Quality Control (QC) Strains

OrganismATCC NumberRationale
Candida parapsilosisATCC 22019Recommended by both CLSI and EUCAST.[6][7]
Candida kruseiATCC 6258Recommended by both CLSI and EUCAST.[6][7]
Aspergillus flavusATCC 204304Recommended for mold testing.[10]
Aspergillus fumigatusATCC 204305Recommended for mold testing.

Table 2: Comparison of CLSI and EUCAST Methodologies

ParameterCLSI M27/M38EUCAST E.Def 7.3.1/E.Def 9.3.1
Medium RPMI 1640 + MOPSRPMI 1640 + MOPS + 2% Glucose[3][10]
Plate Type U-bottom[9]Flat-bottom[10]
Final Yeast Inoculum 0.5-2.5 x 10³ CFU/mL0.5-2.5 x 10⁵ CFU/mL[5]
Final Mold Inoculum 0.4-5 x 10⁴ CFU/mL1-2.5 x 10⁵ CFU/mL
Reading Method VisualSpectrophotometric (preferred)[2]
Incubation Time (Yeasts) 24-48 hours[11]24 hours[5]

Table 3: MIC Endpoint Determination

Antifungal Class (Example)Endpoint Reading (Growth Inhibition)
Azoles (e.g., fluconazole)≥50%[2][5]
Echinocandins≥50%[2][5]
Polyenes (e.g., amphotericin B)100% (complete inhibition)[2][5]
This compound To be determined

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antifungal Agent 34 Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep media Prepare RPMI 1640 Test Medium media->plate_prep inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read MIC Endpoint (Visual/Spectrophotometric) incubate->read_mic interpret Interpret Results (Determine MIC Value) read_mic->interpret Hypothetical_Signaling_Pathway cluster_cell Fungal Cell cluster_pathway Signaling Cascade agent This compound receptor Cell Wall Target Protein agent->receptor Inhibition kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation erg Ergosterol Synthesis Gene tf->erg Blocks Transcription synthesis Ergosterol Synthesis membrane Cell Membrane Integrity synthesis->membrane Disruption

References

Application Notes & Protocols: Synergy Testing of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies.[1][2] Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce dose-related toxicity, and combat resistance.[1][3] These application notes provide a detailed protocol for evaluating the in vitro synergistic activity of a novel antifungal, designated Agent 34, in combination with established antifungal drugs. The primary method described is the checkerboard microdilution assay, a gold standard for quantifying antimicrobial synergy.[4][5]

The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic.[6] Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects.[6][7] An additive or indifferent interaction means the combined effect is equal to the sum of their individual effects, while antagonism occurs when the combined effect is less.[6] The Fractional Inhibitory Concentration Index (FICI) is calculated from the checkerboard assay data to quantitatively determine the nature of the interaction.[1][6][8]

Data Presentation: Quantifying Synergy

The results of synergy testing are summarized by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula[1][9][10]:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI value is as follows[6][11]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables present hypothetical data for the synergistic interactions of Agent 34 with common antifungal agents against pathogenic fungal species.

Table 1: In Vitro Synergy of Agent 34 with Fluconazole against Candida albicans

Agent 34 Conc. (µg/mL)Fluconazole Conc. (µg/mL)FICIInteraction
0.1250.50.5Synergy
0.250.250.75Additive
0.062510.375Synergy

Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Fluconazole = 2 µg/mL.

Table 2: In Vitro Synergy of Agent 34 with Amphotericin B against Aspergillus fumigatus

Agent 34 Conc. (µg/mL)Amphotericin B Conc. (µg/mL)FICIInteraction
0.06250.250.375Synergy
0.1250.1250.5Synergy
0.250.06250.625Additive

Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Amphotericin B = 1 µg/mL.

Table 3: In Vitro Synergy of Agent 34 with Caspofungin against Candida glabrata

Agent 34 Conc. (µg/mL)Caspofungin Conc. (µg/mL)FICIInteraction
0.250.031250.75Additive
0.1250.06250.5Synergy
0.06250.1250.375Synergy

Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Caspofungin = 0.25 µg/mL.

Experimental Protocols

Checkerboard Microdilution Assay

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of Agent 34 with another antifungal.[5][12]

Materials:

  • Agent 34 (stock solution of known concentration)

  • Second antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline with 0.05% Tween 80 (for harvesting conidia)

  • Spectrophotometer

  • Incubator (35°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds, until sporulation).[5]

    • For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[5]

    • Adjust the fungal suspension to a concentration of 1 x 106 to 5 x 106 CFU/mL using a spectrophotometer (typically an optical density of 0.09-0.11 at 530 nm).

    • Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 1 x 103 to 5 x 103 CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of Agent 34 and the second antifungal in an appropriate solvent (e.g., DMSO, water).

    • Create a series of twofold dilutions of each drug in RPMI medium at four times the final desired concentration.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI medium to all wells except those in the first row and column.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of Agent 34. Add 100 µL of the highest concentration of Agent 34 to the first well of each column and perform serial dilutions down the column.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each concentration of the second antifungal drug.

    • This creates a matrix of drug combinations.

    • Include a row with only Agent 34 dilutions and a column with only the second antifungal's dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).[5]

    • Include a drug-free well for a growth control and a well with only medium for a sterility control.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[5]

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the organism).[5]

  • Reading Results:

    • Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes complete (or near-complete) inhibition of growth compared to the drug-free control.[5][13]

  • Data Analysis:

    • Calculate the FICI for each combination that shows growth inhibition using the formula provided above.

    • The lowest FICI value is reported as the FICI for the drug combination against the tested isolate.

Visualizations

Diagrams of Signaling Pathways and Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_results Interpretation Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate DrugA Prepare Serial Dilutions of Agent 34 Plate Dispense Drugs in 96-Well Plate (Checkerboard Matrix) DrugA->Plate DrugB Prepare Serial Dilutions of Second Antifungal DrugB->Plate Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MICs Visually or Spectrophotometrically Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Synergy? Additive? Antagonism? Calculate->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Drug Targets cluster_membrane Fungal Cell Membrane Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase Ergosterol (B1671047) Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Membrane Membrane Integrity Ergosterol->Membrane Essential Component Agent34 Agent 34 (Hypothetical Target) Agent34->SqualeneEpoxide Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway and antifungal targets.

References

Application Notes and Protocols for Fungicidin-34: A Novel Antifungal Agent for Candida albicans Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with unique mechanisms of action. Fungicidin-34 is a novel investigational antifungal compound demonstrating potent activity against C. albicans. These application notes provide detailed protocols for evaluating the in vitro efficacy of Fungicidin-34 and an overview of its proposed mechanism of action.

Mechanism of Action

Fungicidin-34 is hypothesized to inhibit the Ras-cAMP-PKA signaling pathway in Candida albicans. This pathway is a critical regulator of virulence traits, including the yeast-to-hypha transition, which is essential for tissue invasion and biofilm formation. By targeting this pathway, Fungicidin-34 effectively suppresses key pathogenic processes of C. albicans.

Proposed Mechanism of Action of Fungicidin-34 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras1 Ras1 Cyr1 Cyr1 (Adenylyl cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Phosphorylates Hyphal_Genes Hyphal Specific Genes Efg1->Hyphal_Genes Activates Transcription Hyphal Formation Hyphal Formation Hyphal_Genes->Hyphal Formation Fungicidin34 Fungicidin-34 Fungicidin34->Ras1 Inhibits

Caption: Proposed inhibition of the Ras-cAMP-PKA pathway by Fungicidin-34.

In Vitro Efficacy Data

The antifungal activity of Fungicidin-34 was evaluated against a panel of C. albicans strains, including fluconazole-susceptible and -resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Fungicidin-34 against C. albicans

StrainFluconazole MIC (µg/mL)Fungicidin-34 MIC (µg/mL)Fungicidin-34 MFC (µg/mL)
SC5314 (Wild-type)20.51
ATCC 1023110.250.5
Clinical Isolate 1 (Fluconazole-S)40.51
Clinical Isolate 2 (Fluconazole-R)12812
Clinical Isolate 3 (Fluconazole-R)640.52

Table 2: Biofilm Inhibition and Disruption by Fungicidin-34

ConcentrationBiofilm Formation Inhibition (%)Pre-formed Biofilm Disruption (%)
1 x MIC85.2 ± 5.460.1 ± 7.2
2 x MIC95.7 ± 3.175.8 ± 6.5
4 x MIC98.9 ± 1.288.3 ± 4.9

Table 3: Inhibition of Hyphal Formation by Fungicidin-34

ConcentrationGerm Tube Formation Inhibition (%)
0.5 x MIC70.3 ± 6.8
1 x MIC92.1 ± 4.5
2 x MIC99.5 ± 0.5

Experimental Protocols

Experimental Workflow for Antifungal Agent Evaluation cluster_invitro In Vitro Assays cluster_analysis Data Analysis MIC MIC/MFC Determination Data Quantitative Analysis MIC->Data Biofilm Biofilm Assays Biofilm->Data Hyphae Hyphal Formation Assay Hyphae->Data End End Data->End End: Efficacy Profile Start Start: C. albicans Culture Start->MIC Start->Biofilm Start->Hyphae

Caption: General workflow for in vitro evaluation of antifungal agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Candida albicans strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungicidin-34 stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: a. Culture C. albicans on an SDA plate at 35°C for 24 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: a. Prepare serial twofold dilutions of Fungicidin-34 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.0625 to 64 µg/mL. b. Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the drug dilutions. b. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of Fungicidin-34 that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[2]

  • MFC Determination: a. Following MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto SDA plates. b. Incubate the plates at 35°C for 24-48 hours. c. The MFC is the lowest drug concentration that results in no fungal growth on the SDA plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[1][2]

Protocol 2: C. albicans Biofilm Inhibition and Disruption Assays

Materials:

  • Candida albicans SC5314

  • RPMI-1640 medium

  • Fungicidin-34

  • Sterile 96-well flat-bottom microtiter plates

  • XTT reduction assay kit

Procedure for Biofilm Inhibition:

  • Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640.

  • Add the cell suspension to the wells of a 96-well plate.

  • Immediately add various concentrations of Fungicidin-34 (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Wash the wells gently with PBS to remove non-adherent cells.

  • Quantify the biofilm viability using the XTT reduction assay according to the manufacturer's instructions.

Procedure for Biofilm Disruption:

  • Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640 and add to the wells of a 96-well plate.

  • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Remove the medium and wash the wells with PBS.

  • Add fresh RPMI-1640 containing various concentrations of Fungicidin-34 to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells with PBS and quantify the remaining biofilm viability using the XTT reduction assay.

Protocol 3: Hyphal Formation Inhibition Assay

Materials:

  • Candida albicans SC5314

  • Yeast extract-peptone-dextrose (YPD) medium supplemented with 10% fetal bovine serum (FBS)

  • Fungicidin-34

  • Sterile 24-well plates

  • Inverted microscope

Procedure:

  • Grow C. albicans overnight in YPD broth at 30°C.

  • Wash and resuspend the cells in fresh YPD with 10% FBS to a concentration of 1 x 10⁶ cells/mL.

  • Add various concentrations of Fungicidin-34 (e.g., 0.5x, 1x, 2x MIC) to the wells of a 24-well plate containing the cell suspension.

  • Incubate the plate at 37°C for 3-4 hours to induce hyphal formation.

  • Observe the cells under an inverted microscope and count the number of yeast-form cells and cells with germ tubes/hyphae in at least three different fields of view.

  • Calculate the percentage of hyphal formation inhibition relative to the untreated control.

Safety Precautions

Fungicidin-34 is an investigational compound. Standard laboratory safety procedures should be followed. Use personal protective equipment (PPE), including gloves and a lab coat. Handle all Candida albicans cultures in a biological safety cabinet. All contaminated materials should be decontaminated before disposal.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Antifungal Agent 34.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many small molecule antifungal agents, is a hydrophobic molecule with inherently low aqueous solubility.[1] Its solubility is significantly influenced by the solvent, pH, and solid-state form of the compound. For initial stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used.[1]

Q2: My this compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. Why does this happen and what can I do?

This is a common phenomenon known as "fall-out" or precipitation, which occurs when a concentrated DMSO stock of a hydrophobic compound is diluted into a predominantly aqueous environment.[1][2] The dramatic increase in solvent polarity causes the compound to crash out of the solution.[2]

To mitigate this, consider the following:

  • Lower the final concentration: Determine the highest concentration of this compound that remains soluble in your final assay medium.[1]

  • Modify the dilution method: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2] It is critical to add the DMSO stock to the buffer and not the other way around.[2]

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent like ethanol (B145695) or propylene (B89431) glycol in your final formulation can help maintain solubility.[1][3] Ensure the final co-solvent concentration is not toxic to your cells.[1]

Q3: How does pH affect the solubility of this compound?

The solubility of many antifungal agents, particularly those in the azole class, is pH-dependent.[1] this compound is likely a weak base, and its solubility may increase in more acidic conditions (lower pH).[1][4] If your experimental conditions permit, testing the solubility in buffers with a lower pH (e.g., pH 5.0-6.5) may be beneficial.[1] However, you must first verify that the pH change does not adversely affect your experimental system.[1]

Q4: What are some alternative formulation strategies to enhance the solubility of this compound for in vivo studies?

Several advanced formulation strategies can improve the solubility and bioavailability of poorly soluble compounds like this compound:

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

  • Solid dispersions: Dispersing the agent in a hydrophilic carrier can significantly improve its dissolution rate.[4][6]

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to enhanced dissolution rates.[4][7]

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.

  • Possible Causes:

    • Variations in experimental conditions (e.g., temperature, agitation speed).[4]

    • Equilibrium not being reached.[4]

    • Different solid-state forms (polymorphism) of the compound.[4][8]

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure consistent use of the same batch of this compound, solvent sources, temperature, and agitation methods.[4]

    • Determine Equilibrium Time: Measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility has been achieved.[4]

    • Solid-State Characterization: If inconsistencies persist, consider analytical techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to characterize the solid-state form of the compound.[8]

Issue 2: Low solubility in acidic conditions (e.g., simulated gastric fluid).

  • Possible Causes:

    • The compound may not be a weak base, or its pKa is not in a range that allows for significant protonation at low pH.

    • The presence of other ions in the buffer is causing a common-ion effect, reducing solubility.

  • Troubleshooting Steps:

    • pH-Solubility Profiling: Determine the solubility of this compound across a wider pH range to identify the pH of maximum solubility.

    • Use of Solubilizing Excipients: Incorporate surfactants or polymers that are effective in acidic environments to enhance solubility.[4]

Quantitative Data Summary

The effectiveness of various solubilization techniques is highly compound-dependent. The following table provides a general overview of potential solubility enhancements.

Solubilization MethodTypical Fold Increase in SolubilityReference Compound Example
pH Adjustment2-100xKetoconazole[9]
Co-solvents (e.g., PEG 400)10-500xPoorly soluble compounds[2]
Surfactants (e.g., Pluronic F-127)100-1000xS-119 (fluconazole analogue)[5]
Cyclodextrin Complexation10-2000xS-119, Ketoconazole[5][9]
Solid Dispersion10-100xVarious poorly soluble drugs[6]
Particle Size Reduction2-10xGriseofulvin[10]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is used to determine the thermodynamic equilibrium solubility of this compound in a specific solvent or buffer.[4]

Materials:

  • This compound (solid)

  • Buffer solutions at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]

  • After incubation, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Liquid handling system or multichannel pipette

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the serially diluted DMSO stock to the corresponding wells of the buffer plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 1%).

  • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity (precipitation) of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader.

  • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_assessment Problem Assessment cluster_solutions Potential Solutions cluster_evaluation Evaluation start Poor Solubility of This compound assess_solubility Precipitation upon dilution in aqueous buffer? start->assess_solubility optimize_dilution Optimize Dilution Protocol (e.g., vigorous mixing) assess_solubility->optimize_dilution Yes ph_adjustment pH Adjustment assess_solubility->ph_adjustment No lower_conc Lower Final Concentration optimize_dilution->lower_conc evaluate_solubility Re-evaluate Solubility (Shake-Flask or Kinetic Assay) lower_conc->evaluate_solubility co_solvents Use Co-solvents ph_adjustment->co_solvents formulation Advanced Formulation (Cyclodextrins, Solid Dispersions) co_solvents->formulation formulation->evaluate_solubility evaluate_solubility->assess_solubility Issue Persists success Solubility Issue Resolved evaluate_solubility->success

Caption: A workflow for troubleshooting solubility issues of this compound.

References

Technical Support Center: Optimizing Antifungal Agent 34 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antifungal Agent 34 is a hypothetical compound. The information provided below is based on established principles and widely accepted methodologies for the preclinical development of novel antifungal agents. Researchers should adapt these guidelines to the specific properties of their compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While the precise mechanism is under investigation, preliminary data suggests that this compound may interfere with fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component for fungal survival.[1][2] This disruption leads to osmotic instability and subsequent cell lysis.[2] This places it in a class of agents that target essential fungal-specific structures, which are attractive therapeutic targets due to their absence in mammals.[1]

Q2: How can I translate the in vitro Minimum Inhibitory Concentration (MIC) of Agent 34 to a starting dose for in vivo experiments?

A2: Translating an in vitro MIC to an in vivo dose is a multi-step process that requires consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4][5] A common approach is to use the MIC as a target concentration to achieve in the plasma or at the site of infection in the animal model.[5] However, this is only a rough starting point. It is crucial to first establish the safety and tolerability of the agent through a Maximum Tolerated Dose (MTD) study before proceeding to efficacy studies.[6][7]

Q3: What are the essential pharmacokinetic (PK) parameters to determine for Agent 34?

A3: Key PK parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), elimination half-life (t1/2), and tissue distribution.[5] Understanding these parameters is vital for designing a dosing regimen that maintains the drug concentration above the MIC for an adequate duration to achieve a therapeutic effect.[3][4][5]

Q4: Which in vivo model is most appropriate for testing the efficacy of Agent 34?

A4: The choice of in vivo model depends on the target fungal pathogen and the type of infection being studied.[8] For systemic fungal infections, the murine (mouse) model of disseminated candidiasis is a well-established and reproducible system.[1][9][10][11] This model involves intravenous injection of Candida albicans, leading to a systemic infection where the kidneys are the primary target organs.[9][10] For pulmonary infections, an inhalational model of aspergillosis might be more appropriate.[12]

Troubleshooting Guides

Problem 1: I am observing high toxicity in my animal model at doses required for antifungal efficacy.

Possible CauseTroubleshooting Steps
Narrow Therapeutic Window The effective dose of Agent 34 may be very close to its toxic dose.[5] Action: Perform a more detailed dose-range finding study with smaller dose increments to more precisely define the MTD. Consider alternative dosing regimens, such as more frequent, smaller doses, which may maintain efficacy while reducing peak concentration-related toxicity.[13]
Off-Target Effects The agent may be interacting with host cellular machinery, causing toxicity.[5] Action: Conduct in vitro cytotoxicity assays using various mammalian cell lines to assess potential off-target effects.
Vehicle Toxicity The vehicle used to dissolve and administer Agent 34 could be causing the toxic effects. Action: Run a vehicle-only control group in your toxicity studies to rule out any adverse effects from the excipients.

Problem 2: I am not observing any significant antifungal efficacy in my in vivo infection model.

Possible CauseTroubleshooting Steps
Sub-therapeutic Dosing The administered doses may not be achieving plasma or tissue concentrations sufficient to inhibit fungal growth. Action: Conduct a pilot pharmacokinetic study to determine the drug exposure (AUC, Cmax) at the current doses.[5] Correlate these exposures with the in vitro MIC. Dose escalation may be necessary, provided it remains below the MTD.
High Plasma Protein Binding A significant fraction of Agent 34 may be bound to plasma proteins, rendering it inactive.[5] Only the unbound drug is available to exert its antifungal effect. Action: Measure the extent of plasma protein binding for Agent 34. The dosing regimen should aim to achieve an unbound plasma concentration that exceeds the MIC.
Rapid Metabolism/Clearance The drug may be cleared from the body too quickly to have a sustained effect. Action: Review the pharmacokinetic data, specifically the elimination half-life (t1/2).[5] If clearance is too rapid, a more frequent dosing schedule or a different route of administration may be required.
Inappropriate Animal Model The chosen animal model or fungal strain may not be suitable for evaluating Agent 34.[5] Action: Review scientific literature to ensure the selected model is validated and appropriate for the specific type of fungal infection under investigation.[8][14]

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how results from key in vivo experiments can be structured.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Results for Agent 34 in Mice Administration: Intraperitoneal (i.p.), once daily for 5 days.

Dose Group (mg/kg/day)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMorbidity/Mortality
Vehicle Control5+2.5None observed0/5
105+1.8None observed0/5
255-1.2None observed0/5
505-5.5Mild lethargy0/5
1005-15.8Severe lethargy, ruffled fur2/5
2005-22.0Moribund5/5
Conclusion: The MTD for this regimen was determined to be 50 mg/kg/day.

Table 2: Hypothetical In Vivo Efficacy of Agent 34 in a Murine Model of Systemic Candidiasis Endpoint: Fungal burden in kidneys at 48 hours post-treatment initiation.

Treatment Group (mg/kg, i.p.)Dosing RegimenMean Fungal Burden (Log10 CFU/gram of kidney ± SD)
Vehicle ControlOnce daily6.8 ± 0.4
Agent 34 (10)Once daily5.2 ± 0.6
Agent 34 (25)Once daily4.1 ± 0.5
Agent 34 (50)Once daily2.9 ± 0.7
Fluconazole (20)Once daily3.5 ± 0.6

Table 3: Hypothetical Pharmacokinetic Parameters of Agent 34 in Mice Administration: Single 25 mg/kg intraperitoneal dose.

ParameterValueUnit
Cmax8.5µg/mL
Tmax1.0hour
AUC (0-24h)45.2µg·h/mL
t1/24.5hours
Plasma Protein Binding92%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, 6-8 week old BALB/c mice.[5] Acclimatize animals for at least one week.[5]

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 groups, including a vehicle control) with at least 5 animals per group.

  • Drug Preparation: Prepare this compound in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

  • Administration: Administer the assigned dose via the intended clinical route (e.g., intraperitoneal, intravenous, or oral) once daily for a defined period (e.g., 5-7 days).

  • Monitoring: Record body weight, clinical observations (e.g., activity level, posture, fur condition), and food/water intake daily.[6]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).[7]

Protocol 2: Murine Model of Systemic Candidiasis Efficacy Study

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar (SDA).[1][8] Prepare a yeast suspension in sterile saline and adjust the concentration using a hemacytometer.[1][8]

  • Infection: Inject mice intravenously (i.v.) via the lateral tail vein with the fungal inoculum (e.g., 5 x 10^4 CFU/mouse).[8][9]

  • Treatment Groups: Randomly divide infected mice into groups: vehicle control, positive control (e.g., fluconazole), and several dose levels of this compound (doses should be at or below the MTD).[8]

  • Treatment Administration: Begin treatment at a specified time post-infection (e.g., 2 hours).[8] Administer treatments according to the planned dosing regimen for a set duration (e.g., 2-5 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals. Aseptically harvest the kidneys, which are the primary target organs in this model.[9][10]

  • Fungal Burden Quantification: Homogenize the kidneys in sterile saline.[8] Plate serial dilutions of the homogenates onto SDA plates. Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).[1]

  • Data Analysis: Express the results as Log10 CFU per gram of tissue.[8] Efficacy is determined by the reduction in fungal burden compared to the vehicle control group.[1]

Visualizations

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Testing cluster_4 Phase 5: Optimization a Define In Vitro MIC (Minimum Inhibitory Concentration) c Determine MTD (Maximum Tolerated Dose) a->c b Prepare Formulation & Vehicle b->c d Acute Toxicity Assessment c->d Establishes e Single-Dose PK Study (Determine Cmax, AUC, t1/2) c->e Informs Safe Dosing g Dose-Ranging Efficacy Study e->g Informs Dose Selection f In Vivo Infection Model (e.g., Systemic Candidiasis) f->g h Determine ED50/ED90 g->h i PK/PD Modeling g->i j Refine Dosing Regimen (Frequency, Duration) i->j

Caption: Workflow for In Vivo Antifungal Dose Optimization.

G start High In Vivo Toxicity Observed q1 Is the dose > MTD? start->q1 a1 Reduce dose to ≤ MTD. Re-evaluate. q1->a1 Yes q2 Is the vehicle causing toxicity? q1->q2 No end_node Potential Cause Identified a1->end_node a2 Test vehicle alone. Reformulate if necessary. q2->a2 Yes q3 Are off-target effects suspected? q2->q3 No a2->end_node a3 Perform in vitro cytotoxicity assays on mammalian cells. q3->a3 Yes q3->end_node No (Re-evaluate compound) a3->end_node

Caption: Troubleshooting Flowchart for In Vivo Toxicity Issues.

G Hypothesized Ergosterol Biosynthesis Inhibition by Agent 34 cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates 14-alpha-methylated sterol intermediates Lanosterol->Intermediates 14-alpha-demethylase (ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent34 This compound (and other Azoles) Erg11 14-alpha-demethylase Agent34->Erg11 Inhibits Disruption Membrane Stress & Permeability Increase Membrane->Disruption Leads to

Caption: Ergosterol Pathway Inhibition by this compound.

References

Antifungal agent 34 stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Antifungal Agent 34 in various culture media.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

For maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a non-frost-free freezer. Stock solutions should be prepared in a suitable solvent such as DMSO or ethanol (B145695) and aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q2: How stable is this compound in common culture media at 37°C?

The stability of this compound can vary depending on the composition of the culture medium. Generally, the compound exhibits good stability in standard media like RPMI-1640 and DMEM for up to 24 hours at 37°C. However, prolonged incubation beyond this period may result in a gradual loss of activity. For detailed stability data, please refer to the tables in the "Data Presentation" section.

Q3: Can components of the culture medium affect the stability of this compound?

Yes, certain components in culture media can influence the stability of this compound. For instance, high concentrations of serum proteins may bind to the compound, reducing its effective concentration. Additionally, media with a more alkaline pH may accelerate the degradation of the agent. It is advisable to perform preliminary stability tests in the specific medium used for your experiments.

Q4: Are there any known degradation products of this compound that I should be aware of?

This compound can undergo hydrolysis under certain conditions, leading to the formation of inactive metabolites. The primary degradation pathway involves the cleavage of the ester bond, resulting in two main degradation products. These products have not been shown to possess any antifungal activity.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected antifungal activity.

  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by preparing and storing small aliquots.

  • Possible Cause 2: Instability in culture medium.

    • Troubleshooting Step: Minimize the pre-incubation time of the compound in the culture medium before adding it to the fungal cells. Consider performing a time-course experiment to determine the stability of the agent in your specific experimental setup.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Use low-protein-binding plasticware for preparing and storing solutions of this compound.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inhomogeneous mixing of the compound in the culture medium.

    • Troubleshooting Step: Ensure thorough mixing of this compound into the culture medium before dispensing it into experimental wells.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Step: Maintain a consistent temperature during all incubation steps, as temperature can affect the rate of degradation.

Data Presentation

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: Stability of this compound (10 µg/mL) in Different Culture Media at 37°C

Time (hours)RPMI-1640 (% Remaining)DMEM (% Remaining)Sabouraud Dextrose Broth (% Remaining)
0100100100
698.297.595.1
1295.694.190.3
2490.188.782.4
4881.379.570.9

Table 2: Effect of pH on the Stability of this compound in RPMI-1640 at 37°C after 24 hours

pH% Remaining
6.094.5
7.090.1
8.083.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol describes the method for quantifying the concentration of this compound over time.

  • Preparation of Samples:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Spike the stock solution into the desired culture medium to a final concentration of 10 µg/mL.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Processing:

    • Add an equal volume of acetonitrile (B52724) to the aliquot to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of the compound remaining relative to the 0-hour time point.

Mandatory Visualization

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in DMSO) spike_media Spike into Culture Medium (10 µg/mL) prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples process_samples Process Samples (Protein Precipitation) collect_samples->process_samples hplc_analysis HPLC Analysis process_samples->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway agent34 This compound (Active) hydrolysis Hydrolysis (e.g., pH, temperature) agent34->hydrolysis product1 Degradation Product A (Inactive) hydrolysis->product1 product2 Degradation Product B (Inactive) hydrolysis->product2

Caption: Hypothetical degradation pathway of this compound.

troubleshooting_guide start Inconsistent Antifungal Activity check_stock Check Stock Solution start->check_stock check_media Assess Media Stability start->check_media check_plasticware Evaluate Plasticware Adsorption start->check_plasticware solution1 Prepare Fresh Stock Use Aliquots check_stock->solution1 solution2 Minimize Pre-incubation Time Perform Time-course Study check_media->solution2 solution3 Use Low-Protein-Binding Plasticware check_plasticware->solution3

Caption: Troubleshooting decision tree for inconsistent results.

how to prevent Antifungal agent 34 precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 34 (AF-34). This resource is designed for researchers, scientists, and drug development professionals to address the common issue of AF-34 precipitation in experimental solutions. Maintaining the solubility of AF-34 is crucial for obtaining accurate, reproducible, and meaningful results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A: Precipitation of AF-34 is most often due to its low solubility in aqueous solutions. Like many small molecule inhibitors, AF-34 is hydrophobic. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., PBS or cell culture media), the concentration of AF-34 may exceed its solubility limit in that new environment, causing it to "crash out" or precipitate.[1][2][3] Key factors influencing this are the final concentration of AF-34, the percentage of the organic co-solvent in the final solution, the pH of the buffer, and temperature.[1][4][5][6]

Q2: What is the best solvent for making a concentrated stock solution of AF-34?

A: For initial stock solutions, a polar aprotic solvent is highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving hydrophobic compounds like AF-34.[3][7] It is crucial to first prepare a high-concentration stock in 100% DMSO, which can then be serially diluted for your experiments.

Q3: How can I improve the solubility of AF-34 in my aqueous experimental buffer?

A: Several strategies can enhance the solubility of AF-34 in aqueous buffers. These include adjusting the pH of the buffer, increasing the percentage of a co-solvent like DMSO, or using solubilizing excipients such as cyclodextrins or surfactants.[][9][10][11] The optimal method will depend on the specific requirements and constraints of your experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues related to AF-34 precipitation.

Issue 1: Immediate Precipitation After Dilution

Q: My AF-34 stock in DMSO was clear, but it precipitated instantly when I diluted it into my aqueous buffer. What should I do?

A: This is a classic sign of exceeding the compound's aqueous solubility limit due to a rapid solvent shift.[12]

Recommended Solutions:

  • Optimize the Dilution Method: Instead of adding the stock solution directly, add it dropwise to the pre-warmed aqueous buffer while vigorously vortexing or swirling.[1][12] This prevents localized high concentrations that trigger precipitation.

  • Reduce the Final Concentration: Your target concentration may be too high. Try lowering the final concentration of AF-34 to see if it remains in solution.

  • Increase Co-solvent Concentration: The final percentage of DMSO may be too low. While many cell-based assays tolerate DMSO up to 0.5%, some can handle up to 1%.[12] Check the tolerance of your specific cell line and consider increasing the final DMSO concentration. Always include a vehicle control with the matching DMSO concentration in your experiments.[3]

  • Adjust Buffer pH: AF-34 is a weak base, and its solubility is pH-dependent. Solubility may increase in more acidic conditions.[3] If your experiment allows, try using a buffer with a slightly lower pH.

G start Precipitation on Dilution q1 Is final concentration essential? start->q1 sol1 Lower final AF-34 concentration. q1->sol1 No q2 Can you increase final DMSO %? q1->q2 Yes sol2 Increase final DMSO (e.g., to 0.5% or 1%). Always use vehicle control. q2->sol2 Yes q3 Is your experiment pH-sensitive? q2->q3 No sol3 Lower the pH of the aqueous buffer slightly (e.g., from 7.4 to 6.8). q3->sol3 No q4 q4 q3->q4 Yes sol4 Use solubilizing excipients (e.g., Cyclodextrins). See Formulation Strategies. q4->sol4 G start Need to increase AF-34 concentration in aqueous solution q1 Is a co-solvent (e.g., PEG 400, ethanol) compatible with your system? start->q1 sol1 Use a co-solvent system. Reduces water polarity to increase solubility. q1->sol1 Yes q2 Can you use a surfactant (e.g., Tween-80, Polysorbate 80)? q1->q2 No end_node Consult formulation specialist for advanced options (e.g., lipid-based formulations, solid dispersions). sol1->end_node sol2 Use micellar solubilization. Surfactants form micelles that encapsulate AF-34. q2->sol2 Yes sol3 Use complexation agents. Cyclodextrins (e.g., HP-β-CD) form inclusion complexes. q2->sol3 No sol2->end_node sol3->end_node

References

improving the yield of Antifungal agent 34 chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Antifungal Agent 34. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a novel triazole-based compound with potent fungistatic activity. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3][4] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to the cessation of growth and proliferation.[1]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound is typically achieved through a multi-step process that involves the reaction of a substituted epoxide with 1,2,4-triazole (B32235). This is a common strategy for creating triazole-based antifungal agents. The yield and purity of the final product are highly dependent on the reaction conditions at each step.

Q3: What are the critical parameters affecting the yield of this compound?

A3: Several factors can significantly influence the final yield, including reaction temperature, reaction time, the purity of starting materials and solvents, and the choice of base used in the reaction. Precise control over these parameters is essential for optimizing the synthesis.

Q4: How should this compound be purified and characterized?

A4: After the reaction is complete, the crude product should be purified using column chromatography on silica (B1680970) gel. The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Impure reagents or solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the triazole addition, a temperature range of 80-100 °C is often effective. - Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
Formation of multiple byproducts - Side reactions due to incorrect temperature. - Presence of moisture or other impurities. - Incorrect stoichiometry of reactants.- Maintain a consistent and optimized reaction temperature. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully measure and control the molar ratios of the reactants.
Difficulty in product purification - Co-elution of impurities with the product during column chromatography. - Product insolubility in the chosen solvent system.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Screen different solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Inconsistent results between batches - Variability in the quality of starting materials. - Slight variations in reaction conditions (temperature, time). - Differences in work-up and purification procedures.- Use starting materials from the same lot or ensure consistent purity for each batch. - Strictly control and document all reaction parameters for each synthesis. - Standardize the work-up and purification protocols.

Experimental Protocols

General Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of this compound, based on common methods for producing fluconazole (B54011) analogues.

Materials:

  • Substituted oxirane intermediate

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted oxirane intermediate in anhydrous DMF, add 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

G cluster_synthesis Synthesis Workflow for this compound A Substituted Oxirane + 1,2,4-Triazole B Reaction in DMF with K₂CO₃ at 90°C A->B C Aqueous Work-up & Extraction B->C D Column Chromatography C->D E Pure this compound D->E

Caption: A simplified workflow for the synthesis of this compound.

G cluster_pathway Mechanism of Action of this compound Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Enzyme->Ergosterol Inhibited by Agent 34 Agent34 This compound Agent34->Enzyme

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckTLC Check TLC for complete reaction Start->CheckTLC Incomplete Reaction Incomplete? CheckTLC->Incomplete IncreaseTime Increase reaction time or temperature Incomplete->IncreaseTime Yes CheckPurity Check purity of starting materials Incomplete->CheckPurity No IncreaseTime->CheckTLC PurifyReagents Purify/replace reagents CheckPurity->PurifyReagents End Optimized Yield CheckPurity->End Purity OK PurifyReagents->Start

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

addressing variability in Antifungal agent 34 MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Minimum Inhibitory Concentration (MIC) results for Antifungal Agent 34 (AF-34).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational agent hypothesized to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall integrity leads to osmotic stress and subsequent cell lysis. The proposed target is the FKS1 protein, a key enzyme in the glucan synthesis pathway.

Q2: In which solvents is this compound soluble and what are the storage recommendations?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions should be stored at -20°C for up to six months. It is crucial to minimize the final DMSO concentration in the assay to below 1% to avoid any inhibitory effects on fungal growth.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]

Q3: Can this compound be used in combination with other antifungal drugs?

A3: Preliminary studies suggest potential synergistic or additive effects when this compound is combined with other classes of antifungals, such as azoles. However, researchers should perform their own synergy analyses, like a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.

Troubleshooting Guides

Q4: We are observing significant variability in our MIC results for this compound. What are the potential causes and solutions?

A4: High variability in MIC values is a common challenge in antifungal susceptibility testing and can be attributed to several factors.[2][3][4][5] The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[6] Inconsistent inoculum size is a major source of variability.[4][7]
Compound Precipitation Visually inspect the wells of the microtiter plate for any signs of AF-34 precipitation. If observed, consider preparing a fresh, lower concentration stock solution or exploring alternative solubilizing agents.
Incomplete Solubilization Ensure this compound is fully dissolved in the DMSO stock solution before further dilution. Vortex the stock solution thoroughly.
"Trailing" Growth Some antifungal agents can exhibit a "trailing" effect, where a small amount of residual growth is observed over a wide range of concentrations.[2][4][7] This can make visual MIC determination subjective. Consider using a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by ≥50% compared to the drug-free control.[1][6]
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the compound and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.[4]
Incubation Conditions Maintain consistent incubation temperature (typically 35°C) and duration (usually 24 hours for Candida spp.) as specified in standardized protocols.[5][7] Variations can significantly impact fungal growth rates and MIC values.[4]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, which is typically RPMI 1640.[6][7][8] Be aware of potential lot-to-lot variability in the media.
Subjective Endpoint Reading For fungistatic agents, the MIC is often read as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the growth control.[1][6] Using a spectrophotometer for reading can provide more objective and reproducible results.[1]

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay for this compound against Candida albicans

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.[7][9]

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 32 µg/mL to 0.03125 µg/mL.

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

    • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24 hours.[7]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[1][6] This can be determined visually or by using a spectrophotometric plate reader.

Visualizations

cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane Glucan Glucan Chitin Chitin FKS1 FKS1 1,3-beta-D-glucan 1,3-beta-D-glucan FKS1->1,3-beta-D-glucan Synthesis Cell_Lysis Cell_Lysis FKS1->Cell_Lysis Disruption leads to UDP-Glucose UDP-Glucose UDP-Glucose->FKS1 Substrate AF34 AF34 AF34->FKS1 Inhibition 1,3-beta-D-glucan->Glucan Incorporation

Caption: Proposed mechanism of action for this compound.

Start Start High_Variability High MIC Variability Observed Start->High_Variability Check_Inoculum Verify Inoculum Standardization High_Variability->Check_Inoculum Step 1 Check_Compound Check Compound Solubility & Dilutions Check_Inoculum->Check_Compound Step 2 Review_Assay_Conditions Review Assay Conditions Check_Compound->Review_Assay_Conditions Step 3 Review_Reading_Method Review Endpoint Reading Method Review_Assay_Conditions->Review_Reading_Method Step 4 Consistent_Results Consistent Results Achieved Review_Reading_Method->Consistent_Results Resolved Contact_Support Contact Technical Support Review_Reading_Method->Contact_Support Unresolved

Caption: Workflow for troubleshooting inconsistent MIC results.

cluster_technical Technical Factors cluster_reagent Reagent Factors cluster_biological Biological Factors MIC_Variability Sources of MIC Variability Inoculum Inoculum MIC_Variability->Inoculum Media Media MIC_Variability->Media Incubation Incubation MIC_Variability->Incubation Endpoint_Reading Endpoint_Reading MIC_Variability->Endpoint_Reading Compound_Solubility Compound_Solubility MIC_Variability->Compound_Solubility Solvent_Effects Solvent_Effects MIC_Variability->Solvent_Effects Trailing_Growth Trailing_Growth MIC_Variability->Trailing_Growth Strain_Variability Strain_Variability MIC_Variability->Strain_Variability

Caption: Key factors contributing to MIC result variability.

References

overcoming experimental errors in Antifungal agent 34 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 34. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic molecule designed to inhibit the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent, it is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is light-sensitive, so it should be protected from direct light exposure.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 10 mg/mL. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO does not exceed 1%, as higher concentrations may inhibit fungal growth.[1]

Q4: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?

A4: Trailing growth, characterized by reduced but persistent growth across a wide range of drug concentrations, can complicate the determination of the Minimum Inhibitory Concentration (MIC).[2] This phenomenon is particularly noted with fungistatic agents like azoles. For Candida species, it is often recommended to read the MIC as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[1][2] Using a spectrophotometer for a more objective reading is advisable.[1]

Q5: My fungal isolate shows a higher MIC for this compound than expected. Is it resistant?

A5: An elevated MIC suggests reduced susceptibility, which may indicate resistance. Resistance can be microbiological (when the MIC exceeds a defined breakpoint) or clinical (when an infection fails to respond to therapy).[2] For in vitro work, it is crucial to compare your results to established breakpoints or, if unavailable, to the MIC distribution of wild-type isolates. A significant increase in the MIC of a previously susceptible strain after exposure to the drug is a strong indicator of acquired resistance.[2]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

High variability in MIC values is a common issue in antifungal susceptibility testing and can be attributed to several factors.[1]

Potential Cause Recommended Solution References
Inoculum Preparation Ensure the inoculum is prepared from a fresh (24-hour) culture. The turbidity of the fungal suspension must be standardized using a 0.5 McFarland standard to achieve a consistent starting cell concentration.[1]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential. The pH of the medium can also impact results.[2][3][4]
Incubation Conditions Maintain a consistent incubation temperature (typically 35°C) and duration (24-48 hours for most yeasts).[5] Variations can significantly impact fungal growth rates and MIC values.[6]
Endpoint Reading For this compound, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[1] Subjectivity in visual reading can be a source of variability. Consider using a spectrophotometer to read the optical density for a more objective endpoint.[1]
Issue 2: No Observed Antifungal Activity or Inconsistent Results

A lack of or inconsistent activity can be due to issues with the compound, the assay itself, or the fungal strain being tested.[6]

Potential Cause Recommended Solution References
Compound Degradation Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Resistant Fungal Strain The fungal strain you are using may have intrinsic or acquired resistance to this class of antifungal agent. Include a known susceptible control strain in your experiments to validate the assay.[6]
Assay Window Issues A small or non-existent assay window can make it difficult to detect compound activity. Ensure that the difference in signal between your positive (no drug) and negative (no fungus or high concentration of a control antifungal) controls is sufficient.[6]
Reagent or Media Problems The quality of the culture medium and other reagents can impact the assay.[6]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[7]

  • Prepare Antifungal Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[1][5]

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[1]

Disk Diffusion Assay
  • Prepare Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene (B1212753) blue dye.[3]

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Swab the entire surface of the agar plate with the fungal suspension to create a uniform lawn.

  • Disk Application: Aseptically apply a paper disk containing a fixed concentration of this compound to the center of the inoculated plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Zone of Inhibition: Measure the diameter of the clearing zone around the disk where fungal growth is inhibited.[3]

Visualizations

Proposed Mechanism of Action for this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (ERG11) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) This compound->Lanosterol 14-alpha-demethylase (ERG11) Inhibition Fungal Cell Death Fungal Cell Death Disrupted Fungal Cell Membrane->Fungal Cell Death

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Troubleshooting Workflow for High MIC Variability High_MIC_Variability High MIC Variability Observed Check_Inoculum Review Inoculum Preparation (Fresh culture, 0.5 McFarland) High_MIC_Variability->Check_Inoculum Check_Media Verify Media Quality (RPMI 1640, pH, Lot#) Check_Inoculum->Check_Media Inoculum OK Resolved Issue Resolved Check_Inoculum->Resolved Inoculum Issue Found Check_Incubation Confirm Incubation Conditions (35°C, 24-48h) Check_Media->Check_Incubation Media OK Check_Media->Resolved Media Issue Found Check_Endpoint Standardize Endpoint Reading (≥50% inhibition, Spectrophotometer) Check_Incubation->Check_Endpoint Incubation OK Check_Incubation->Resolved Incubation Issue Found Check_Endpoint->Resolved Endpoint Issue Found Consult_Support Consult Technical Support Check_Endpoint->Consult_Support All Parameters OK

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

Antifungal agent 34 toxicity and side effect mitigation in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal Agent 34" is a hypothetical designation for a novel antifungal compound. This guide is based on established principles of antifungal drug development and toxicology observed in animal models for illustrative purposes. The data and protocols provided are representative examples to aid researchers in designing experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss (>15%) and lethargy in our murine models treated with this compound, even at doses required for therapeutic efficacy. What is the likely cause and how can we mitigate this?

A1: This clinical presentation is a strong indicator of host toxicity. The underlying causes can be multifactorial:

  • Off-Target Effects: this compound may be interacting with mammalian cellular pathways that share homology with the fungal target. For instance, if Agent 34 targets the fungal ergosterol (B1671047) biosynthesis pathway, it might also partially inhibit the mammalian cholesterol biosynthesis pathway, leading to cellular stress.[1][2]

  • Formulation and Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to rule out this possibility.[1]

  • Metabolite-Induced Toxicity: A metabolite of Agent 34, rather than the parent compound, could be responsible for the toxic effects.

  • Cytokine-Mediated Inflammation: The combination of the fungal infection and the compound might be triggering an excessive inflammatory response (e.g., a cytokine storm), leading to systemic toxicity.[1]

Mitigation Strategies:

  • Dose-Response Toxicity Study: Conduct a comprehensive dose-response study in uninfected animals to determine the Maximum Tolerated Dose (MTD).

  • Blood Chemistry and Hematology: Collect blood samples to analyze markers for liver (ALT, AST) and kidney (BUN, creatinine) damage, along with complete blood counts.[1]

  • Histopathology: At the end of the study, perform a histopathological examination of major organs (liver, kidneys, spleen, lungs) to identify any tissue damage.[1]

  • Alternative Formulation: Consider reformulating this compound. For example, liposomal formulations can improve drug delivery to the site of infection and reduce exposure to sensitive organs like the kidneys.[3][4]

Q2: Our in vitro results for this compound show excellent potency (low MIC), but we are seeing poor efficacy in our in vivo candidiasis model. What could explain this discrepancy?

A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, which prevents it from reaching and sustaining a sufficient concentration at the site of infection.[1]

  • Host Immune Status: The immune status of the animal model significantly impacts the efficacy of many antifungal agents, which are often fungistatic rather than fungicidal.[5] The drug may require a competent immune system to clear the infection.

  • Biofilm Formation: If the Candida species forms biofilms in vivo, the agent's efficacy may be drastically reduced, as biofilms are notoriously resistant to antifungal treatment.[3]

Troubleshooting Steps:

  • Pharmacokinetic Profiling: Determine the concentration of this compound in plasma and target tissues (e.g., kidneys, brain) over time after administration.[1][6]

  • In Vitro Biofilm Susceptibility Testing: Evaluate the activity of the agent specifically against biofilms formed by your C. albicans strain.[1]

  • Use of an Immunosuppressed Model: If you are not already doing so, consider using a chemically or genetically immunosuppressed animal model to better assess the intrinsic activity of the agent independent of a robust host immune response.[1]

Q3: What is the proposed mechanism of action for this compound, and how might it relate to host toxicity?

A3: The hypothesized primary mechanism of action for this compound is the inhibition of the fungal-specific enzyme 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway.[2][7] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and fungal cell death.[2][8]

However, mammalian cells have a similar pathway for cholesterol synthesis that also involves a cytochrome P450-dependent demethylase.[2] Although this compound is designed for selectivity, high concentrations may lead to off-target inhibition of the mammalian enzyme. This can disrupt cholesterol homeostasis and lead to the accumulation of toxic sterol precursors, a potential source of the observed host toxicity.[2]

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Mortality

If you are experiencing unexpected mortality in your animal studies, follow this decision tree to identify the potential cause.

G Start Unexpected Mortality Observed Vehicle_Control Mortality in Vehicle Control Group? Start->Vehicle_Control Dose_Study Conduct Dose-Response Toxicity Study in Uninfected Animals Vehicle_Control->Dose_Study No Formulation_Issue Potential Formulation/ Vehicle Toxicity. Reformulate or change vehicle. Vehicle_Control->Formulation_Issue Yes Assess_Severity Assess Infection Severity. Is the fungal burden overwhelming? Dose_Study->Assess_Severity No mortality in uninfected Toxicity_Issue Compound Toxicity Likely. Proceed to detailed toxicology (histopathology, blood work). Consider dose reduction. Dose_Study->Toxicity_Issue Mortality in uninfected animals Check_PK Review Pharmacokinetics. Rapid clearance or poor exposure? Efficacy_Issue Poor Efficacy Likely Cause. Re-evaluate in vitro data. Check PK/PD parameters. Check_PK->Efficacy_Issue Assess_Severity->Check_PK No Infection_Model_Issue Infection Model Too Severe. Reduce inoculum size or use a less virulent strain. Assess_Severity->Infection_Model_Issue Yes

Caption: Troubleshooting workflow for unexpected animal mortality.

Data Presentation

Table 1: Representative In Vivo Toxicity Profile of this compound in a 7-Day Murine Study (Uninfected CD-1 Mice)

Dose Group (mg/kg/day, oral)Mean Body Weight Change (%)Serum ALT (U/L)Serum BUN (mg/dL)Key Histopathological Findings
Vehicle Control (0.5% CMC)+2.5%35 ± 522 ± 3No significant findings
10 mg/kg+1.0%45 ± 825 ± 4No significant findings
30 mg/kg-8.5%150 ± 2545 ± 7Mild hepatocellular vacuolation
60 mg/kg-18.0%450 ± 6095 ± 15Moderate centrilobular necrosis (liver); mild tubular degeneration (kidney)
Statistically significant difference from vehicle control (p < 0.05)

Table 2: Comparative Efficacy and Toxicity in a Murine Systemic Candidiasis Model

Treatment Group (mg/kg/day)Survival Rate at Day 14 (%)Kidney Fungal Burden (log10 CFU/g) at Day 7Mean Body Weight Change (%) at Day 7
Vehicle Control0%6.8 ± 0.5-20.0%
Agent 34 (10 mg/kg)40%4.5 ± 0.7-12.5%
Agent 34 (30 mg/kg)80%2.1 ± 0.4-15.0%
Liposomal Agent 34 (30 mg/kg)90%2.0 ± 0.3-5.5%
Fluconazole (20 mg/kg)80%2.5 ± 0.6-6.0%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
  • Animal Model: Use healthy, uninfected male and female CD-1 mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Group Allocation: Randomly assign mice to 5 groups (n=5 per sex per group): Vehicle control, and four dose levels of this compound (e.g., 10, 30, 60, 100 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).

  • Administration: Administer the compound or vehicle once daily via oral gavage for 7 consecutive days.

  • Monitoring: Record body weight and clinical signs of toxicity (lethargy, ruffled fur, etc.) daily.

  • Endpoint: At day 8, collect blood via cardiac puncture for serum chemistry and hematology. Euthanize animals and perform necropsy, collecting major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce significant clinical signs of toxicity or a body weight loss of more than 15-20%.

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed human hepatoma (HepG2) cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Treatment: Add the diluted compounds to the respective wells and incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Hypothesized Toxicity Pathway of Agent 34

G cluster_fungus Fungal Cell cluster_mammal Mammalian Cell (e.g., Hepatocyte) F_Erg11 Fungal 14α-demethylase (Target Enzyme) F_Ergosterol Ergosterol (Membrane Integrity) F_Erg11->F_Ergosterol Synthesizes F_Death Fungal Cell Death F_Ergosterol->F_Death Disruption leads to M_CYP51 Mammalian CYP51 (Off-Target) M_Cholesterol Cholesterol (Membrane & Signaling) M_CYP51->M_Cholesterol Synthesizes M_Toxicity Cellular Toxicity (Hepatotoxicity) M_Cholesterol->M_Toxicity Disruption leads to Agent34 Antifungal Agent 34 Agent34->F_Erg11 Inhibits (High Affinity) Agent34->M_CYP51 Inhibits (Low Affinity)

Caption: Hypothesized dual-effect signaling of this compound.
Experimental Workflow for Toxicity Assessment

G cluster_data Data Collection start Start: Toxicity Concern in_vitro In Vitro Cytotoxicity (HepG2, etc.) MTT Assay start->in_vitro in_vivo_uninfected Acute Dose-Range Finding in Uninfected Mice (7-day study) start->in_vivo_uninfected ic50 IC50 Value in_vitro->ic50 mtd Determine MTD in_vivo_uninfected->mtd in_vivo_infected Sub-chronic Toxicity in Infected Model (14-day study) blood Blood Chemistry & Hematology in_vivo_infected->blood histo Histopathology in_vivo_infected->histo analysis Data Analysis & Interpretation decision Decision Point: Proceed? Modify Dose? Reformulate? analysis->decision ic50->analysis mtd->in_vivo_infected blood->analysis histo->analysis

References

Technical Support Center: Refining Antifungal Agent 34 Delivery Methods for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 34. The resources below are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a stable and effective formulation for this compound?

A1: The primary challenges with this compound, a novel azole derivative, are its poor aqueous solubility and potential for degradation at certain pH levels. Like many azole antifungals, it is a hydrophobic molecule, which can lead to difficulties in achieving therapeutic concentrations in aqueous media and can affect its bioavailability.[1][2] Researchers may also observe precipitation of the agent in stock solutions or culture media, leading to inconsistent results.

Q2: In which solvents is this compound soluble and stable?

A2: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium.[3] It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[3] Stock solutions in DMSO should be stored at -20°C and are generally stable for up to six months. Avoid repeated freeze-thaw cycles.[3]

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are not reproducible. What are the potential causes?

A3: Inconsistent MIC results can stem from several factors. A common issue is the poor solubility and stability of this compound in the testing medium, which can lead to variable effective concentrations. Other factors include variability in the inoculum preparation, incubation conditions, and endpoint reading. For fungistatic agents like azoles, "trailing growth" can complicate MIC determination, where reduced but persistent growth occurs over a range of concentrations. It is recommended to read the MIC as the lowest concentration that produces a significant decrease in turbidity (≥50% inhibition) compared to the growth control.

Q4: What are some strategies to improve the delivery of this compound for in vivo studies?

A4: To enhance the systemic delivery of hydrophobic compounds like this compound, several formulation strategies can be employed. These include the use of lipid-based formulations such as liposomes, nanoemulsions, or solid lipid nanoparticles. These carriers can improve the solubility, stability, and bioavailability of the drug. Another promising approach is the complexation of the agent with cyclodextrins, which can increase its aqueous solubility and dissolution rate.

Q5: How does this compound work, and what is its mechanism of action?

A5: this compound is an azole antifungal that functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media
Potential Cause Recommended Solution
Poor aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final concentration immediately before use. Ensure vigorous vortexing during dilution.
Final concentration exceeds the solubility limit in the assay medium.Lower the final concentration of this compound if possible. Alternatively, incorporate a solubilizing agent such as a low concentration of a non-ionic surfactant (e.g., Tween 80) or use a cyclodextrin-based formulation.
pH of the medium affects the stability of the compound.Evaluate the stability of this compound at different pH values. Adjust the pH of the medium if it is found to contribute to precipitation, ensuring it remains suitable for fungal growth.
Issue 2: Inconsistent Antifungal Efficacy in In Vitro Assays
Potential Cause Recommended Solution
Inaccurate inoculum density.Standardize the inoculum preparation using a spectrophotometer to measure the optical density or by cell counting with a hemocytometer to ensure a consistent starting cell concentration.
Variability in incubation time and temperature.Strictly adhere to a standardized incubation time and temperature as defined in your protocol (e.g., 24 or 48 hours at 35°C for Candida species).
Subjective endpoint reading of MIC.Use a spectrophotometer to read the optical density for a more objective determination of growth inhibition. The MIC should be defined as the lowest concentration showing ≥50% growth inhibition compared to the control.
Degradation of this compound in the stock solution.Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
Issue 3: Low Bioavailability in Animal Models
Potential Cause Recommended Solution
Poor absorption due to low aqueous solubility.Formulate this compound in a delivery system designed to enhance solubility and absorption, such as a lipid-based carrier (liposome, nanoemulsion) or a cyclodextrin (B1172386) complex.
Rapid metabolism of the compound.Conduct pharmacokinetic studies to determine the metabolic profile of this compound. If rapid metabolism is confirmed, co-administration with a metabolic inhibitor (if ethically permissible and relevant to the study) or structural modification of the agent could be considered in later stages of drug development.
Inefficient targeting to the site of infection.For localized infections, consider targeted delivery systems. For example, for pulmonary infections, an inhaled formulation could be explored. For skin infections, a topical formulation with penetration enhancers may be beneficial.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Visualizations

Antifungal_Agent_34_MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Leads to Agent34 This compound Erg11 Lanosterol 14α-demethylase (ERG11) Agent34->Erg11 Inhibits

Caption: Mechanism of action of this compound.

MIC_Workflow start Start prep_agent Prepare this compound Stock Solution (in DMSO) start->prep_agent serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution inoculate Inoculate Plate with Standardized Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24 Hours inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Strategies to Reduce Off-target Effects of Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antifungal Agent 34 (AF-34) is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are based on scientifically plausible scenarios for a novel azole-like antifungal agent and are intended to provide a framework for addressing common challenges in antifungal drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AF-34)?

A1: The primary mechanism of action for AF-34 is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][4]

Q2: I am observing cytotoxicity in my mammalian cell lines treated with AF-34. What are the potential off-target effects?

A2: Off-target effects of azole-like antifungal agents such as AF-34 can arise from several factors:

  • Inhibition of mammalian cytochrome P450 enzymes: AF-34 may interact with human cytochrome P450 enzymes, which are involved in various metabolic processes, including steroid synthesis. This can lead to dose-dependent cytotoxicity.

  • Disruption of host cell membrane: At high concentrations, AF-34 may interact with cholesterol in mammalian cell membranes, leading to membrane disruption and cell lysis.

  • Inhibition of a non-receptor tyrosine kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase, which may contribute to observed cytotoxicity.

Q3: How can I mitigate the off-target effects of AF-34 in my experiments?

A3: Mitigating off-target effects is crucial for accurate experimental outcomes. Consider the following strategies:

  • Dose-response studies: Determine the lowest effective concentration of AF-34 that inhibits fungal growth without causing significant mammalian cell cytotoxicity.

  • Use of selective inhibitors: If the off-target kinase is known, co-treatment with a selective inhibitor for that kinase could help delineate the on-target versus off-target effects of AF-34.

  • Employ targeted drug delivery systems: Encapsulating AF-34 in nanoparticles or liposomes can enhance its delivery to fungal cells and reduce exposure to mammalian cells.

  • Chemical modification of AF-34: Minor structural modifications to AF-34 could improve its selectivity for the fungal target enzyme.

Q4: My fungal cultures are showing resistance to AF-34. What are the possible mechanisms?

A4: Resistance to azole-like antifungals such as AF-34 can arise through several mechanisms:

  • Target enzyme modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of AF-34.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the agent.

  • Efflux pump upregulation: Fungal cells can actively transport AF-34 out of the cell through the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.

  • Biofilm formation: Fungi growing in biofilms can exhibit increased tolerance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity observed in mammalian cell lines at effective antifungal concentrations. Off-target inhibition of host enzymes (e.g., cytochrome P450).1. Perform a thorough dose-response analysis to determine the therapeutic window. 2. Utilize a targeted drug delivery system (see Protocol 1). 3. Consider rational drug design to improve selectivity (see Diagram 2).
Inconsistent antifungal activity in vitro. Fungal resistance development (e.g., efflux pump upregulation).1. Sequence the ERG11 gene to check for mutations. 2. Perform a gene expression analysis of known efflux pump genes. 3. Test for synergistic effects with known efflux pump inhibitors.
Poor in vivo efficacy despite good in vitro activity. 1. Poor bioavailability. 2. Rapid metabolism. 3. High off-target toxicity in the animal model.1. Reformulate AF-34 in a nanoparticle-based delivery system to improve pharmacokinetics. 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimen.
Unexpected cell death in negative control mammalian cell lines. 1. Vehicle (e.g., DMSO) toxicity. 2. Contamination of cell cultures. 3. Off-target effects of AF-34 manifesting at the concentrations tested.1. Perform a vehicle-only control titration to determine the maximum non-toxic concentration of the solvent. 2. Regularly test cell lines for mycoplasma and other contaminants. 3. Refer to the quantitative data tables below and perform a dose-response curve to identify a non-toxic concentration range for your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Aspergillus fumigatus0.251
Cryptococcus neoformans0.060.25

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Cytotoxicity Profile of this compound

Mammalian Cell LineIC₅₀ (µM)
HepG2 (Human Liver)15
HEK293 (Human Kidney)25
A549 (Human Lung)30

IC₅₀ is the half-maximal inhibitory concentration.

Key Experimental Protocols

Protocol 1: Formulation of AF-34 Loaded Liposomes for Targeted Delivery

Objective: To encapsulate this compound within liposomes to enhance its targeted delivery to fungal cells and reduce off-target effects on mammalian cells.

Materials:

  • This compound (AF-34)

  • Soy phosphatidylcholine

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve soy phosphatidylcholine, cholesterol, and AF-34 in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipid to drug should be optimized for maximum encapsulation efficiency.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation for 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Reduce the size of the MLVs by probe sonication for 5-10 minutes on ice.

  • Extrude the liposomal suspension through a 100 nm polycarbonate membrane 10-15 times to produce unilamellar vesicles of a uniform size.

  • Determine the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug using dialysis or size exclusion chromatography and quantifying the drug concentration using a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of AF-34 against the identified off-target human non-receptor tyrosine kinase.

Materials:

  • This compound (AF-34)

  • Recombinant human non-receptor tyrosine kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Staurosporine (positive control inhibitor)

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

  • Prepare a serial dilution of AF-34 in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase, the peptide substrate, and the different concentrations of AF-34 or staurosporine.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the optimized reaction time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC₅₀ value for AF-34 by plotting the percentage of kinase inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Antifungal_Agent_34_Mechanism cluster_fungal_cell Fungal Cell cluster_host_cell Host Cell (Off-Target) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- demethylase Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane AF_34 This compound Lanosterol 14α-\ndemethylase Lanosterol 14α- demethylase AF_34->Lanosterol 14α-\ndemethylase Inhibition AF_34_off This compound Cytochrome P450 Cytochrome P450 AF_34_off->Cytochrome P450 Inhibition Steroid\nMetabolism Steroid Metabolism Cytochrome P450->Steroid\nMetabolism

Caption: Mechanism of action and off-target effect of this compound.

Mitigation_Strategy_Workflow Start Start Observe_Off_Target Observe Off-Target Effect (e.g., Host Cell Cytotoxicity) Start->Observe_Off_Target Identify_Cause Identify Potential Cause Observe_Off_Target->Identify_Cause Dose_Optimization Dose-Response Optimization Identify_Cause->Dose_Optimization High Concentration Targeted_Delivery Targeted Drug Delivery (e.g., Liposomes) Identify_Cause->Targeted_Delivery Poor Selectivity Chemical_Modification Chemical Modification for Improved Selectivity Identify_Cause->Chemical_Modification Poor Selectivity Evaluate_Efficacy Evaluate Antifungal Efficacy and Reduced Off-Target Effects Dose_Optimization->Evaluate_Efficacy Targeted_Delivery->Evaluate_Efficacy Chemical_Modification->Evaluate_Efficacy Evaluate_Efficacy->Identify_Cause Unsuccessful Optimized_Protocol Optimized Experimental Protocol Evaluate_Efficacy->Optimized_Protocol Successful End End Optimized_Protocol->End

Caption: Workflow for mitigating off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of Voriconazole and Fluconazole Efficacy Against Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Disclaimer: The information provided in this guide is intended for an audience of researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. "Antifungal agent 34" was not an identifiable agent in scientific literature; therefore, this guide uses voriconazole (B182144) as a representative effective triazole antifungal for comparison against fluconazole (B54011), based on its established use as a first-line therapy for invasive aspergillosis.

This guide provides a detailed comparison of the in vitro efficacy of voriconazole (representing an effective anti-Aspergillus agent) and fluconazole against Aspergillus species, supported by experimental data and protocols.

Aspergillus fumigatus, a common opportunistic fungal pathogen, is intrinsically resistant to fluconazole. This resistance is a well-documented phenomenon, making fluconazole unsuitable for the treatment of aspergillosis[1]. In contrast, second-generation triazoles like voriconazole are potent inhibitors of Aspergillus growth and are recommended as a primary treatment for invasive aspergillosis[2][3].

Mechanism of Action: A Tale of Two Triazoles

Both voriconazole and fluconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway: lanosterol (B1674476) 14α-demethylase, encoded by the cyp51A gene. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane[4][5][6][7].

The inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth[4][7][8]. However, the structural differences between voriconazole and fluconazole, and key amino acid variations in the Aspergillus Cyp51A protein, account for their vastly different efficacy. Aspergillus fumigatus possesses natural polymorphisms in its Cyp51A protein that confer intrinsic resistance to fluconazole[1]. Voriconazole, on the other hand, binds with high affinity to the Aspergillus enzyme, making it a potent inhibitor[9][10].

Quantitative Data Presentation

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values of voriconazole and fluconazole against Aspergillus fumigatus. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.

Antifungal AgentAspergillus fumigatus MIC Range (μg/mL)Interpretation
Voriconazole0.06 - >8Susceptible: ≤1, Intermediate: 2, Resistant: ≥4[2][11]
Fluconazole>64Intrinsically Resistant[1][12]

Note: MIC values can vary between different strains and testing methodologies.

Experimental Protocols

The data presented above is typically generated using standardized antifungal susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi (Summarized)

  • Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar (B569324) to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a spectrophotometer.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: A standardized volume of the conidial suspension is added to each well of a microdilution plate containing the serially diluted antifungal agents. A growth control well (without any antifungal agent) and a sterility control well (without inoculum) are also included.

  • Incubation: The microdilution plates are incubated at 35°C for 46-50 hours[13].

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth compared to the growth control[13].

Visualizations

Ergosterol_Biosynthesis_Pathway Voriconazole Voriconazole Lanosterol 14α-demethylase\n(Cyp51A) Lanosterol 14α-demethylase (Cyp51A) Voriconazole->Lanosterol 14α-demethylase\n(Cyp51A) Strong Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase\n(Cyp51A) Weak/No Inhibition in Aspergillus

Antifungal_Susceptibility_Workflow A A C C A->C D D C->D B B B->C E E D->E

References

Comparative Analysis: Antifungal Agent 34 (R34,000) vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of antifungal drug discovery, rigorous comparative analysis of novel compounds against established agents is paramount. This guide provides a detailed comparison of the investigational imidazole (B134444), Antifungal Agent 34 (identified as R34,000 in historical literature), and the widely used polyene antibiotic, Amphotericin B. This analysis is based on available in vitro data to assist researchers in understanding their relative efficacy and potential mechanisms of action.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound (R34,000) and Amphotericin B lies in their distinct mechanisms of action, targeting different components of the fungal cell.

  • This compound (R34,000) - An Imidazole: As an imidazole, R34,000 is presumed to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2] By disrupting this pathway, imidazoles lead to the depletion of ergosterol, a vital component for fungal cell membrane integrity and fluidity, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1]

  • Amphotericin B - A Polyene: Amphotericin B, a polyene antifungal, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels in the membrane. This disruption of membrane integrity leads to leakage of essential intracellular contents, such as ions and small molecules, resulting in fungal cell death.

Antifungal Mechanisms of Action cluster_imidazole This compound (Imidazole) cluster_polyene Amphotericin B (Polyene) Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis This compound This compound This compound->Lanosterol 14α-demethylase Inhibits Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Ergosterol->Fungal Cell Membrane Component of Pore Formation Pore Formation Ergosterol->Pore Formation Leads to Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Cell Death Cell Death Pore Formation->Cell Death

Diagram 1: Mechanisms of Action.

In Vitro Antifungal Activity: A Head-to-Head Comparison

A 1978 study provides the most direct comparison of the in vitro activity of R34,000 and Amphotericin B against a panel of pathogenic filamentous fungi. The study utilized an agar (B569324) dilution technique to determine the minimum inhibitory concentrations (MICs) of these agents. The geometric mean MICs are summarized below.

Fungal SpeciesThis compound (R34,000) Geometric Mean MIC (µg/ml)Amphotericin B Geometric Mean MIC (µg/ml)
Allescheria boydii>322.40
Aspergillus fumigatus>321.20
Cladosporium spp.1.241.58
Fonsecaea spp.1.241.58
Phialophora spp.1.241.58
Sporothrix schenckii0.564.96
Coccidioides immitis0.440.87
Histoplasma capsulatum<0.250.35
Blastomyces dermatitidis<0.250.28

Source: Adapted from a 1978 in vitro study.

Key Observations:

  • Potency against Dimorphic Fungi: Both R34,000 and Amphotericin B demonstrated high potency against the dimorphic fungi Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis, with geometric mean MICs of less than 1 µg/ml. R34,000 was notably more active against C. immitis than Amphotericin B.

  • Activity against Sporothrix schenckii: R34,000 showed significantly greater activity against Sporothrix schenckii compared to Amphotericin B.

  • Limited Efficacy against Aspergillus and Allescheria: R34,000 demonstrated poor activity against Aspergillus fumigatus and Allescheria boydii, with geometric mean MICs exceeding 32 µg/ml. In contrast, Amphotericin B maintained activity against these molds.

  • Activity against Dematiaceous Fungi: Both agents exhibited comparable activity against the dematiaceous fungi tested (Cladosporium, Fonsecaea, and Phialophora species).

Experimental Protocols

The following provides a generalized methodology for the key experiment cited in the comparative data.

In Vitro Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against fungi.

Agar Dilution Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results Drug_Stock Prepare stock solutions of antifungal agents Serial_Dilutions Create serial dilutions of each agent Drug_Stock->Serial_Dilutions Agar_Plates Incorporate dilutions into molten agar Serial_Dilutions->Agar_Plates Pour_Plates Pour agar into Petri dishes and solidify Agar_Plates->Pour_Plates Inoculate Inoculate surface of each agar plate Fungal_Suspension Prepare standardized fungal inoculum Fungal_Suspension->Inoculate Incubate Incubate plates at optimal temperature Inoculate->Incubate Observe_Growth Examine plates for visible fungal growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC

Diagram 2: Agar Dilution Experimental Workflow.

Protocol Steps:

  • Preparation of Antifungal Plates:

    • Stock solutions of this compound and Amphotericin B are prepared in an appropriate solvent.

    • A series of twofold dilutions of each antifungal agent are prepared.

    • Each dilution is added to molten agar medium (e.g., Sabouraud Dextrose Agar) to achieve the final desired concentrations.

    • The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antifungal agent is also prepared.

  • Inoculum Preparation:

    • The fungal isolates to be tested are grown on agar slants to ensure purity and viability.

    • A suspension of fungal conidia or yeast cells is prepared in sterile saline or broth.

    • The turbidity of the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or McFarland standards).

  • Inoculation and Incubation:

    • A standardized volume of the fungal inoculum is applied to the surface of each agar plate, including the control plate.

    • The plates are incubated at a temperature and duration suitable for the growth of the specific fungus being tested (e.g., 25-37°C for 24-72 hours or longer for slow-growing fungi).

  • Determination of MIC:

    • Following incubation, the plates are examined for visible fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Conclusion

This comparative analysis, based on historical in vitro data, indicates that this compound (R34,000) demonstrates potent activity against certain pathogenic fungi, particularly dimorphic fungi and Sporothrix schenckii, in some cases exceeding the potency of Amphotericin B. However, its spectrum of activity appears to be narrower, with limited efficacy against important molds like Aspergillus fumigatus.

For researchers and drug development professionals, these findings highlight the distinct profiles of imidazole and polyene antifungals. While Amphotericin B remains a broad-spectrum fungicidal agent, the targeted efficacy of imidazoles like R34,000 against specific fungal pathogens warrants further investigation, particularly in the context of developing novel, targeted antifungal therapies. The significant time elapsed since the original study on R34,000 suggests that modern medicinal chemistry efforts could potentially optimize the imidazole scaffold to improve its spectrum and potency.

References

Validating the Antifungal Efficacy of Antifungal Agent 34 in Accordance with CLSI Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of novel antifungal agents necessitates rigorous evaluation to ascertain their potential role in clinical practice. This guide provides a comparative analysis of the in vitro activity of a new investigational drug, Antifungal Agent 34, against common fungal pathogens. The performance of this compound is benchmarked against established antifungal drugs, with all susceptibility testing performed in adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This ensures that the data presented is both reproducible and comparable to existing and future antifungal research.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound was determined using the CLSI reference method for broth dilution antifungal susceptibility testing. The Minimum Inhibitory Concentration (MIC) of this compound was evaluated against a panel of clinically relevant yeast and mold species and compared with the MICs of standard antifungal agents, including Fluconazole, Voriconazole, and Amphotericin B. The results, summarized in the table below, indicate that this compound exhibits potent antifungal activity against a broad spectrum of fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.1250.50.060.5
Candida glabrata0.25160.251
Candida parapsilosis0.0620.030.25
Cryptococcus neoformans0.580.1250.5
Aspergillus fumigatus1N/A0.51
Aspergillus flavus0.5N/A0.251

Experimental Protocols

The antifungal susceptibility testing was performed following the guidelines outlined in the CLSI documents M27 for yeasts and M38-A2 for filamentous fungi.[1][2] A detailed methodology is provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound, Fluconazole, Voriconazole, and Amphotericin B were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of each antifungal agent were prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations ranged from 0.016 to 16 µg/mL.

2. Inoculum Preparation:

  • Yeasts (Candida spp., Cryptococcus neoformans): Fungal isolates were grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

  • Filamentous Fungi (Aspergillus spp.): Fungal isolates were grown on Potato Dextrose Agar for 5-7 days to encourage conidiation. Conidia were harvested and suspended in sterile saline containing 0.05% Tween 80. The resulting conidial suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[3]

3. Incubation:

  • The inoculated microtiter plates were incubated at 35°C.

  • Plates with yeast isolates were incubated for 24-48 hours.

  • Plates with filamentous fungi were incubated for 48-72 hours.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥90% for amphotericin B) compared to the growth in the drug-free control well.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the CLSI-guided broth microdilution method for determining the antifungal susceptibility of a given agent.

CLSI_Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase agent_prep Antifungal Agent Stock Solution and Dilutions inoculation Inoculation of Microtiter Plates agent_prep->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation at 35°C inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for CLSI-based antifungal susceptibility testing.

References

Validating the Cytotoxicity of Antifungal Agent 34 in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections necessitates the development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the cytotoxic effects of a novel investigational compound, Antifungal Agent 34, against established antifungal drugs, Amphotericin B and Fluconazole. The data presented herein is based on a series of in vitro cytotoxicity assays performed on various human cell lines.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an antifungal agent that is required to inhibit the growth of 50% of a cell population in a given time. The following table summarizes the hypothetical IC50 values of this compound, Amphotericin B, and Fluconazole across three human cell lines after a 48-hour exposure.

Antifungal Agent HEK293 (Human Embryonic Kidney) HepG2 (Human Liver Cancer) A549 (Human Lung Carcinoma)
This compound 75 µM90 µM85 µM
Amphotericin B 5 µM[1]10 µM[2]15 µM
Fluconazole >200 µM[3][4][5]>200 µM>200 µM

Experimental Protocols

A comprehensive assessment of cytotoxicity involves multiple assays to evaluate different cellular endpoints. Standard methods include the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and apoptosis assays to detect programmed cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cell lines (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium

  • This compound, Amphotericin B, Fluconazole

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in the complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the antifungal agents. Include wells with untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Visualizing Experimental Design and Cellular Pathways

To clearly illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis cell_culture Culture Human Cell Lines (HEK293, HepG2, A549) seeding Seed Cells into 96-well Plates cell_culture->seeding adhesion Allow 24h for Cell Adhesion seeding->adhesion drug_prep Prepare Serial Dilutions of Antifungal Agents treatment Treat Cells with Antifungals (Agent 34, Amphotericin B, Fluconazole) drug_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Experimental workflow for cytotoxicity assay validation.

G cluster_0 Cellular Response to Antifungal Agent antifungal This compound membrane Plasma Membrane Interaction antifungal->membrane mitochondria Mitochondrial Disruption antifungal->mitochondria caspase_activation Caspase Activation membrane->caspase_activation ros Increased ROS Production mitochondria->ros ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for antifungal-induced apoptosis.

References

cross-validation of Antifungal agent 34 results with other research labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the investigational antifungal agent, designated here as Antifungal Agent 34, against established second-generation triazoles. The data presented is a synthesis of findings from multiple research laboratories, offering an objective comparison of its in vitro efficacy. This document is intended to serve as a valuable resource for researchers in mycology and drug development, providing key comparative data and standardized experimental protocols.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound, a next-generation triazole, shares a common mechanism of action with other agents in its class. It functions by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Specifically, it targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_agent AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Squalene Squalene MVA_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Erg11 Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11 Erg11->Ergosterol Agent34 This compound (Triazoles) Agent34->Erg11 Inhibition

Caption: Mechanism of action of this compound (a triazole) in the fungal ergosterol biosynthesis pathway.

Comparative In Vitro Activity

The in vitro activity of this compound is benchmarked against leading second-generation triazoles, voriconazole (B182144) and posaconazole (B62084). The following table summarizes the Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant fungal pathogens, as determined by the standardized broth microdilution method. Data is presented as the MIC range (μg/mL) and the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Fungal SpeciesAntifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Yeasts
Candida albicansThis compound (proxy) 0.015 - 1 0.03 0.125
Voriconazole0.015 - 20.030.06
Posaconazole0.03 - 10.060.125
Candida glabrataThis compound (proxy) 0.03 - 16 0.5 4
Voriconazole0.03 - 160.258
Posaconazole0.06 - 1618
Candida parapsilosisThis compound (proxy) 0.015 - 1 0.03 0.25
Voriconazole0.015 - 0.50.030.125
Posaconazole0.03 - 10.1250.5
Candida tropicalisThis compound (proxy) 0.015 - 2 0.06 0.25
Voriconazole0.03 - 10.060.25
Posaconazole0.03 - 10.1250.25
Candida kruseiThis compound (proxy) 0.06 - 4 0.25 1
Voriconazole0.06 - 20.251
Posaconazole0.125 - 20.51
Cryptococcus neoformansThis compound (proxy) 0.03 - 0.5 0.125 0.25
Voriconazole0.03 - 0.50.060.25
Posaconazole0.03 - 0.250.060.125
Molds
Aspergillus fumigatusThis compound (proxy) 0.06 - 2 0.25 0.5
Voriconazole0.125 - 20.51
Posaconazole0.06 - 10.1250.5
Aspergillus flavusThis compound (proxy) 0.125 - 2 0.5 1
Voriconazole0.25 - 20.51
Posaconazole0.125 - 10.250.5
Aspergillus nigerThis compound (proxy) 0.25 - 4 1 2
Voriconazole0.25 - 212
Posaconazole0.125 - 20.51
Aspergillus terreusThis compound (proxy) 0.125 - 2 0.5 1
Voriconazole0.25 - 20.51
Posaconazole0.125 - 10.250.5

Note: The data for "this compound (proxy)" is a composite representation based on the reported in vitro activities of new-generation triazoles like isavuconazole (B1672201) and other investigational triazoles. The MIC values for voriconazole and posaconazole are derived from published comparative studies.

Experimental Protocols

The following is a detailed methodology for the broth microdilution antifungal susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Preparation of Antifungal Stock Solutions
  • Antifungal Agents: this compound, voriconazole, and posaconazole are obtained as standard powders.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is used to prepare the stock solutions.

  • Stock Concentration: A stock solution of each antifungal agent is prepared at a concentration of 1600 μg/mL.

  • Storage: Aliquots of the stock solutions are stored at -70°C until use.

Preparation of Microdilution Plates
  • Plate Type: Sterile, 96-well, flat-bottom microtiter plates are used.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used as the test medium.

  • Serial Dilutions: Twofold serial dilutions of each antifungal agent are prepared directly in the microtiter plates using the test medium to achieve final concentrations typically ranging from 0.015 to 16 μg/mL.

  • Controls: Each plate includes a drug-free well for growth control and an uninoculated well for sterility control.

Inoculum Preparation
  • Fungal Isolates: Clinical isolates of Candida spp., Cryptococcus neoformans, and Aspergillus spp. are used.

  • Yeast Inoculum: For yeasts, isolates are subcultured on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard at 530 nm wavelength. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Mold Inoculum: For molds, isolates are grown on potato dextrose agar at 35°C for 7 days. Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 20. The conidial suspension is adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.

Incubation and Reading of MICs
  • Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C.

  • Reading Time: For Candida spp., MICs are read after 24 hours of incubation. For Cryptococcus neoformans and Aspergillus spp., MICs are read after 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Antifungal Stock Solutions (in DMSO) B Prepare 96-well Microtiter Plates with Serial Dilutions A->B D Inoculate Microtiter Plates with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum (0.5 McFarland) C->D E Incubate Plates at 35°C D->E F Read Plates at 24-72 hours E->F G Determine MIC (Lowest concentration with ≥50% growth inhibition) F->G

Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.

Comparative Efficacy of Amphotericin B Across Diverse Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro activity of Amphotericin B against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, providing essential data and experimental protocols for researchers and drug development professionals.

Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity and fungicidal action.[1][2][3] This guide provides a comparative overview of the efficacy of Amphotericin B, herein referred to as Antifungal Agent 34 for the purpose of this guide, against three clinically significant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The data presented is compiled from various in vitro studies to aid researchers in understanding its relative potency and to provide standardized experimental context.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary component of the fungal cell membrane.[1][4] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of intracellular contents and ultimately leading to cell death. Its fungicidal nature is dependent on the concentration achieved in body fluids and the susceptibility of the specific fungus.

Comparative In Vitro Efficacy

The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Amphotericin B against the selected fungal strains from various studies.

Fungal StrainAmphotericin B (this compound) MIC Range (µg/mL)Key Observations
Candida albicans 0.016 - >1.0Generally highly effective, though some isolates show reduced susceptibility. Biofilm-forming C. albicans can exhibit increased resistance to conventional Amphotericin B, while lipid formulations show better activity.
Aspergillus fumigatus 0.03 - 1.0Potent activity against most isolates. Liposomal Amphotericin B has been shown to be fungicidal against A. fumigatus conidia.
Cryptococcus neoformans 0.03 - 1.0Highly active against planktonic cells. However, biofilms of C. neoformans can demonstrate significantly higher resistance to Amphotericin B.

Experimental Protocols

Accurate and reproducible assessment of antifungal efficacy is paramount. The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A for Yeasts and M38-A2 for Filamentous Fungi)

This method is a standardized technique for determining the MIC of antifungal agents in a liquid medium.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • For yeasts like Candida albicans and Cryptococcus neoformans, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. This suspension is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • For filamentous fungi like Aspergillus fumigatus, a conidial suspension is prepared by washing the surface of a mature culture with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are then counted with a hemocytometer and the suspension is adjusted to a concentration of 0.4-5 x 10^4 conidia/mL.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of Amphotericin B is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is often a 50% reduction in turbidity, while for Amphotericin B, it is typically the lowest concentration that shows no visible growth (complete inhibition).

Visualizing Experimental Workflow and Fungal Response

To better illustrate the experimental process and the potential outcomes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Antifungal Dilution Antifungal Dilution Antifungal Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Fungal_Response Amphotericin B Amphotericin B Ergosterol Binding Ergosterol Binding Amphotericin B->Ergosterol Binding Binds to Membrane Pore Formation Membrane Pore Formation Ergosterol Binding->Membrane Pore Formation Induces Ion Leakage Ion Leakage Membrane Pore Formation->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Leads to

Caption: Mechanism of Action of Amphotericin B.

References

Synergistic Antifungal Effects of Amphotericin B and Echinocandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, leveraging the synergistic effects of antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive comparison of the synergistic interactions between the polyene antifungal agent Amphotericin B (used as a proxy for the hypothetical "Antifungal agent 34") and the echinocandin class of drugs.

Quantitative Analysis of Synergistic Activity

The synergy between Amphotericin B and echinocandins has been evaluated in numerous in vitro studies, primarily through the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) is the most common metric used to quantify the nature of the drug interaction. A FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the synergistic effects of Amphotericin B in combination with three major echinocandins—Caspofungin, Anidulafungin, and Micafungin—against various clinically relevant fungal species.

Amphotericin B + Caspofungin
Fungal SpeciesNumber of IsolatesFICI RangePercentage SynergisticReference
Candida auris50.076 - 0.5100%[1]
Aspergillus spp.Not specifiedSynergistic to Additive>50%[2][3]
Fusarium spp.Not specifiedSynergistic to Additive>50%[2][3]
Candida parapsilosis3>0.5 - ≤4.00% (Indifferent)[4]
Amphotericin B + Anidulafungin
Fungal SpeciesNumber of IsolatesFICI RangePercentage SynergisticReference
Candida auris6Not explicitly stated, but synergy rapidly achieved in time-kill assaysHigh[5]
Candida albicans (biofilms)40.082 - 0.387100%
Candida glabrata (biofilms)40.082 - 0.387100%
Aspergillus spp.150.20 - 0.52 (inhibitory)High
Amphotericin B + Micafungin
Fungal SpeciesNumber of IsolatesFICI RangePercentage SynergisticReference
Candida auris4 (non-aggregative)≤0.5100%[1]
Candida auris1 (aggregative)>0.5 (additive)0%[1]
Aspergillus spp.25Not explicitly stated, but synergy observed36%

Experimental Protocols

Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol is a standard method for determining the in vitro interaction between two antifungal agents.

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of Amphotericin B and the chosen echinocandin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration that is a multiple of the highest concentration to be tested.

  • Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Checkerboard Plate Setup:

  • Use a 96-well microtiter plate.

  • Add 50 µL of RPMI 1640 medium to all wells except for those in the first row and first column.

  • In the first row (e.g., row A), add 100 µL of the highest concentration of Amphotericin B to the first well (A1) and perform serial two-fold dilutions across the row.

  • In the first column (e.g., column 1), add 100 µL of the highest concentration of the echinocandin to the first well (A1) and perform serial two-fold dilutions down the column.

  • This creates a gradient of concentrations for both drugs, with wells containing each drug alone and in combination.

  • Add 100 µL of the prepared fungal inoculum to all wells.

  • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

4. Incubation:

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, may be used.

6. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • The lowest FICI value is reported as the result of the interaction.

  • Interpretation of FICI:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Indifference (or additive)

    • 4.0: Antagonism

Visualizing the Process and Mechanism

Experimental Workflow: Checkerboard Assay

G cluster_prep Preparation cluster_setup Plate Setup cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to all wells prep_fungus->add_inoculum prep_drugA Prepare Serial Dilutions of Amphotericin B dispense_A Dispense Amphotericin B (Horizontally) prep_drugA->dispense_A prep_drugB Prepare Serial Dilutions of Echinocandin dispense_B Dispense Echinocandin (Vertically) prep_drugB->dispense_B plate 96-Well Microtiter Plate dispense_A->add_inoculum dispense_B->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Synergistic Mechanism of Action

The synergistic interaction between Amphotericin B and echinocandins is attributed to their complementary attacks on the fungal cell's primary defense structures: the cell membrane and the cell wall.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall ergosterol Ergosterol echinocandin Echinocandin ergosterol->echinocandin Increased Access synergy Synergistic Fungicidal Effect ergosterol->synergy Membrane Disruption (Pore Formation) glucan_synthase β-(1,3)-D-Glucan Synthase beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Synthesis Blocked cwi_pathway Cell Wall Integrity (CWI) Pathway (PKC, HOG, Calcineurin) glucan_synthase->cwi_pathway Stress Signal amphotericin_b Amphotericin B beta_glucan->amphotericin_b Increased Susceptibility beta_glucan->synergy Cell Wall Weakening amphotericin_b->ergosterol Binds to echinocandin->glucan_synthase Inhibits

Caption: Proposed mechanism of synergy between Amphotericin B and echinocandins.

Mechanism Explained:

  • Echinocandins Weaken the Cell Wall: Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6] This inhibition leads to a weakened and structurally compromised cell wall.

  • Amphotericin B Disrupts the Cell Membrane: Amphotericin B binds to ergosterol, the primary sterol in the fungal cell membrane, leading to the formation of pores and channels. This disrupts the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.

  • Synergistic Interaction: The cell wall damage induced by echinocandins is believed to increase the permeability of the cell wall, allowing for enhanced penetration of Amphotericin B to its target, ergosterol, in the cell membrane. Conversely, the membrane instability caused by Amphotericin B may further compromise the cell's ability to respond to and repair cell wall stress induced by echinocandins. Fungal cells attempt to compensate for cell wall damage by activating stress response pathways like the Cell Wall Integrity (CWI) pathway (including PKC, HOG, and calcineurin signaling), which upregulates chitin (B13524) synthesis.[7] The combined assault on both the cell wall and cell membrane overwhelms these repair mechanisms, leading to a potent fungicidal effect that is greater than the sum of the individual agents.

References

A Head-to-Head Comparison: Olorofim (Antifungal Agent 34) vs. Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance, particularly within Aspergillus species, has created a pressing need for novel therapeutic agents with distinct mechanisms of action. This guide provides a head-to-head comparison of Olorofim (B607405), a first-in-class orotomide antifungal, and Voriconazole (B182144), a widely used second-generation triazole. Olorofim is presented here as a representative example for the placeholder "Antifungal agent 34". This analysis is based on preclinical data, focusing on in vitro and in vivo efficacy, mechanisms of action, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Two Distinct Pathways

A fundamental differentiator between Olorofim and Voriconazole is their cellular targets. This divergence means that Olorofim's efficacy is not impacted by the common mechanisms of azole resistance.[1]

  • Olorofim: Belongs to the orotomide class and uniquely targets the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3][4] This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3][5][6] By inhibiting DHODH, Olorofim disrupts the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital macromolecules, ultimately leading to a fungicidal effect.[3][7] The fungal DHODH enzyme is significantly different from its human counterpart, which accounts for the drug's selective toxicity.[3]

  • Voriconazole: As a triazole antifungal, Voriconazole inhibits the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047).[8][9][10] Ergosterol is an essential component of the fungal cell membrane.[8][11] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, increasing its permeability and leading to the death of the fungal cell.[10][11]

cluster_0 Olorofim Mechanism of Action cluster_1 Voriconazole Mechanism of Action Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH Inhibits Pyrimidine_Synthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Fungal_Growth_Inhibition Fungal Growth Inhibition DNA_RNA->Fungal_Growth_Inhibition Voriconazole Voriconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Voriconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death

Caption: Mechanisms of action for Olorofim and Voriconazole.

In Vitro Efficacy: A Potency Comparison

In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs), consistently demonstrates Olorofim's potent activity against a broad range of Aspergillus species, including azole-resistant isolates.

Data Presentation: MIC Comparison

The following tables summarize the MIC data for Olorofim and Voriconazole against various Aspergillus species. The data indicates that Olorofim generally exhibits lower MIC values compared to Voriconazole, signifying higher in vitro potency.

Table 1: Olorofim In Vitro Activity against Aspergillus Species

Aspergillus Species Isolate Type MIC Range (µg/mL) Geometric Mean MIC (mg/L) MIC90 (µg/mL)
A. fumigatus Wild-Type 0.008 - 0.125[1] 0.025 - 0.053[7] 0.031 - 0.125[7]
A. fumigatus Azole-Resistant 0.004 - 0.016[1] 0.031 - 0.058[7] 0.063 - 0.125[7]
A. flavus - - 0.016 (Modal MIC)[12] -
A. niger - - 0.03 (Modal MIC)[12] -
A. terreus - - 0.008 (Modal MIC)[12] -
A. calidoustus - up to 0.5[12] 0.5 (Modal MIC)[12] -

| Various Species | - | 0.008 - 0.062[5] | - | - |

Table 2: Voriconazole In Vitro Activity against Aspergillus Species

Aspergillus Species Isolate Type MIC Range (µg/mL) MIC90 (µg/mL)
A. fumigatus Wild-Type <0.03 - 0.5[13] 0.25[13]
A. fumigatus Azole-Resistant (TR34/L98H) 2 - 16[14] -
A. fumigatus Azole-Resistant (TR46/Y121F/T289A) >8[14] -

| Various Species | - | 0.25 - 4[5] | - |

Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.

In Vivo Efficacy: Murine Models of Aspergillosis

Preclinical studies in murine models of invasive aspergillosis have substantiated the in vitro potency of Olorofim, demonstrating its efficacy in immunocompromised hosts.

Data Presentation: Survival Outcomes

In both neutropenic and chronic granulomatous disease (CGD) mouse models, Olorofim treatment has been shown to significantly improve survival rates and reduce organ fungal burden.

Table 3: Olorofim Efficacy in Murine Models of Invasive Aspergillosis

Mouse Model Infecting Species Olorofim Treatment Regimen Survival Rate Control Group Survival Reference
Neutropenic A. fumigatus 15 mg/kg IP q8h for 9 days 80% - 88% <10% [5]
Neutropenic A. nidulans 15 mg/kg IP q8h for 9 days 80% - 88% <10% [5]
Neutropenic A. tanneri 15 mg/kg IP q8h for 9 days 80% - 88% <10% [5]
CGD A. fumigatus 15 mg/kg IP q8h for 9 days 63% - 88% <10% [5]
CGD A. nidulans 15 mg/kg IP q8h for 9 days 63% - 88% <10% [5]

| CGD | A. tanneri | 15 mg/kg IP q8h for 9 days | 63% - 88% | <10% |[5] |

IP: Intraperitoneal; q8h: every 8 hours; CGD: Chronic Granulomatous Disease.

Notably, the efficacy of Olorofim was found to be independent of the triazole MICs of the infecting Aspergillus species, highlighting its potential for treating azole-resistant infections.[5] Treatment with Olorofim also led to significantly suppressed galactomannan (B225805) levels and lower organ fungal DNA burdens.[5]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of an antifungal agent are critical to its clinical utility. Olorofim and Voriconazole exhibit different pharmacokinetic profiles.

Data Presentation: Pharmacokinetic Parameters

Table 4: Comparative Pharmacokinetic Properties

Parameter Olorofim Voriconazole
Bioavailability Being developed for both oral and IV administration.[2] High oral bioavailability (~96%).[8][15]
Metabolism - Extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[8][9]
Elimination - Elimination half-life is approximately 6 hours, but can vary significantly due to genetic polymorphisms in CYP2C19.[8]

| Kinetics | - | Exhibits non-linear pharmacokinetics due to capacity-limited elimination.[16] |

Table 5: Olorofim Pharmacokinetic Parameters in CD-1 Mice (Single Intraperitoneal Dose)

Dose (mg/kg) Cmax (mg/L) AUC0–8 (mg·h/L) Tmax (h)
2.5 1.2 ± 0.3 4.5 ± 0.9 0.5
5 2.5 ± 0.6 9.8 ± 2.1 0.5
10 4.8 ± 1.1 20.1 ± 4.5 1
15 6.9 ± 1.5 30.2 ± 6.8 1
20 8.9 ± 2.0 41.5 ± 9.3 1

Data from cyclophosphamide-immunosuppressed, infected female CD-1 mice.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

G cluster_protocol MIC Determination Workflow prep_inoculum 1. Prepare Inoculum Suspension Adjust turbidity of conidia suspension to achieve a final concentration in test wells. inoculate 3. Inoculate Plates Add the standardized inoculum to each well of the drug dilution plates. prep_inoculum->inoculate prep_plates 2. Prepare Drug Dilution Plates Serially dilute Olorofim/Voriconazole in RPMI 1640 medium in 96-well microtiter plates. prep_plates->inoculate incubate 4. Incubate Incubate plates at 35°C for 48-72 hours. inoculate->incubate read_mic 5. Determine MIC Visually or spectrophotometrically determine the lowest drug concentration that inhibits >90% of fungal growth. incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: In Vivo Efficacy Study (Neutropenic Mouse Model of Invasive Aspergillosis)

This protocol describes a common model for evaluating the in vivo efficacy of antifungal agents.

G cluster_protocol In Vivo Efficacy Workflow (Neutropenic Mouse Model) immunosuppress 1. Induce Neutropenia Administer cyclophosphamide (B585) to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1). infect 2. Fungal Infection Intranasally or intravenously infect mice with a standardized inoculum of Aspergillus conidia. immunosuppress->infect treat 3. Administer Treatment Begin treatment with Olorofim, Voriconazole, or vehicle control at specified doses and schedule (e.g., 15 mg/kg IP q8h). infect->treat monitor 4. Monitor Efficacy Endpoints - Daily survival checks (e.g., for 21 days). - At set time points, assess fungal burden in organs (kidneys, lungs) via CFU counts. treat->monitor

Caption: Workflow for an in vivo efficacy study in a neutropenic mouse model.

Conclusion

Olorofim demonstrates potent in vitro and in vivo activity against a wide range of Aspergillus species, including those resistant to azoles. Its novel mechanism of action, targeting the pyrimidine biosynthesis pathway, distinguishes it from Voriconazole and other currently available antifungals. The preclinical data suggest that Olorofim holds significant promise as a therapeutic agent for invasive aspergillosis. Ongoing clinical trials will be crucial in determining its clinical utility and place in the management of invasive fungal infections.[2][17] It is important to note that some in vitro studies have suggested a potential for antagonism when Olorofim and Voriconazole are used in combination, which warrants further investigation before considering their combined clinical use.[18][19]

References

A Comparative Analysis of Antifungal Agent 34 Against Prevalent Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in-vitro activity of the novel investigational antifungal agent, Antifungal Agent 34, against a panel of clinically significant fungal pathogens. The performance of this compound is compared with established antifungal drugs, supported by experimental data to delineate its potential therapeutic utility.

Introduction to this compound

This compound is a novel synthetic compound belonging to a new class of ergosterol (B1671047) biosynthesis inhibitors. Its primary mechanism of action involves the potent and selective inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), a critical enzyme in the fungal cell membrane ergosterol synthesis pathway. By disrupting this pathway, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the cessation of fungal growth and cell death. This guide presents a comparative assessment of its efficacy against both yeast and mold clinical isolates.

Comparative In-Vitro Susceptibility

The in-vitro activity of this compound was evaluated against a panel of four clinically relevant fungal isolates and compared with three standard-of-care antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each agent.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Comparator Drugs Against Clinical Fungal Isolates

Fungal IsolateThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans (ATCC 90028)0.1250.50.250.03
Candida auris (B11220 - fluconazole-resistant)0.25>640.50.06
Aspergillus fumigatus (Af293)0.5>641>16
Cryptococcus neoformans (H99)0.0640.125>16

The data indicates that this compound demonstrates potent activity against all tested isolates. Notably, it retained significant potency against the fluconazole-resistant Candida auris strain and showed promising activity against Aspergillus fumigatus, a pathogen against which some classes of antifungals have limited effectiveness.

Experimental Protocols

Antifungal Susceptibility Testing

The in-vitro susceptibility of the fungal isolates to this compound and comparator drugs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • For Yeasts (Candida spp., Cryptococcus neoformans): The testing was performed as described in the CLSI document M27-A3.

    • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in 96-well microtiter plates.

    • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.

    • MIC Determination: The MIC was determined as the lowest drug concentration that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.

  • For Filamentous Fungi (Aspergillus fumigatus): The methodology followed the CLSI document M38-A2.

    • Inoculum Preparation: A conidial suspension was prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

    • Drug Dilution and Incubation: Similar to the yeast protocol, serial dilutions were prepared, and the plates were incubated at 35°C for 48-72 hours.

    • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in 100% inhibition of growth (no visible growth).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro evaluation of a novel antifungal agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture C Inoculum Preparation A->C B Antifungal Agent Stock Solution D Serial Drug Dilution B->D E Plate Inoculation C->E D->E F Incubation E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanism of Action: Ergosterol Biosynthesis Pathway

This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition for this compound.

G cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 14-alpha-demethyl_lanosterol 14-alpha-demethyl_lanosterol Lanosterol->14-alpha-demethyl_lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl_lanosterol->Ergosterol Multiple Steps Agent34 This compound Agent34->Lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Conclusion

The preliminary in-vitro data suggests that this compound is a promising broad-spectrum antifungal candidate. Its potent activity against a range of clinically relevant fungi, including a drug-resistant strain of Candida auris, warrants further investigation. The targeted inhibition of the fungal-specific enzyme CYP51 provides a clear mechanism of action. Future studies should focus on cytotoxicity assays, in-vivo efficacy models, and pharmacokinetic profiling to further characterize the therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal Procedures for Antifungal Agent 34

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antifungal agents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of "Antifungal Agent 34," exemplified by the commercial fungicide VITAVAX® - 34, and offers general protocols applicable to other antifungal compounds used in research. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific antifungal agent. For VITAVAX® - 34, which contains the active ingredient Carboxin, the following personal protective equipment (PPE) and first aid measures are required.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side-shields are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1][2]

  • Respiratory Protection: Use in a well-ventilated area.[1][2] If aerosols or dust may be generated, a suitable respirator is necessary.[3]

First Aid Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and warm water.[1]

  • Inhalation: Move the individual to fresh air.[1][3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous waste.[4] Proper identification and segregation at the source are crucial for safe disposal.

  • Hazard Identification: VITAVAX® - 34 is harmful if inhaled and toxic to aquatic life with long-lasting effects.[2][5]

  • Waste Segregation:

    • Never mix different waste streams.[6]

    • Separate liquid waste from solid waste.[6]

    • Aqueous waste should be kept separate from organic solvent waste.[6]

    • Chemically contaminated sharps (e.g., needles, pipette tips) must be collected in a designated puncture-proof container.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the disposal of antifungal waste, based on general laboratory guidelines.

ParameterGuidelineCitation
Liquid Waste pH Neutralize to a pH between 5.5 and 9.0 before any potential sewer disposal (subject to institutional approval).[6]
Bleach Decontamination Use a 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution for surface decontamination.[4]
Contact Time (Bleach) Allow for a contact time of at least 30 minutes for effective surface disinfection.[4]
Waste Container Fill Do not fill waste containers beyond 90% capacity to prevent spills.[4]
Sewer Disposal Ratio If permitted, dilute neutralized aqueous waste with at least 20 parts water.[6]

Disposal Procedures

Do not dispose of this compound down the drain or in the regular trash.[1][2]

Step 1: Collection of Waste

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in clearly labeled, leak-proof, and chemically compatible containers.[6][7] Containers should be kept closed when not in use.[6]

  • Solid Waste: All contaminated consumables, including gloves, pipette tips, bench paper, and empty vials, must be collected in a lined, puncture-proof container with a lid, labeled as hazardous waste.[4]

  • Sharps: Contaminated sharps should be placed in a designated sharps container.[6]

Step 2: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure secondary containment is used to capture any potential leaks.[3]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • All waste must be disposed of in compliance with federal, state, and local regulations.[2] The ultimate disposal method for this type of waste is typically incineration at a permitted hazardous waste facility.[8][9]

Experimental Protocols

Protocol for Surface Decontamination and Spill Cleanup

This protocol details the procedure for cleaning and decontaminating surfaces or managing small spills of this compound.

Materials:

  • Personal Protective Equipment (PPE) as listed above.

  • Absorbent material (e.g., diatomite, universal binders, paper towels).[3]

  • 10% freshly prepared sodium hypochlorite (bleach) solution.[4]

  • Hazardous waste collection container for solid waste.[4]

Procedure:

  • Ensure Safety: Don the appropriate PPE. Ensure the area is well-ventilated.

  • Contain Spill: For liquid spills, cover with an absorbent material to soak up the substance.[1][2]

  • Initial Cleaning: Carefully collect the absorbent material or contaminated debris and place it into the hazardous solid waste container.[4]

  • Disinfection: Liberally apply a 10% bleach solution to the contaminated surface, ensuring complete coverage.[4]

  • Contact Time: Allow the bleach solution to remain on the surface for at least 30 minutes.

  • Final Wipe: Wipe the surface with paper towels to absorb the disinfectant and any remaining residue. Dispose of the used towels in the hazardous solid waste container.[4]

  • PPE Disposal: Remove and discard gloves and any other contaminated PPE into the hazardous solid waste stream.

  • Hygiene: Wash hands thoroughly with soap and water.

Diagrams and Visualizations

cluster_start Start: Waste Generation cluster_characterization Step 1: Characterize & Segregate cluster_collection Step 2: Collect Waste cluster_storage Step 3: Store Properly cluster_disposal Step 4: Final Disposal Start This compound Waste Generated Characterize Consult SDS Identify Hazards (e.g., Aquatic Toxicity) Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate Liquid Liquid Waste (Aqueous/Organic) in Labeled Carboy Segregate->Liquid Liquid Solid Solid Waste (Gloves, Tips) in Lined Bin Segregate->Solid Solid Sharps Contaminated Sharps in Puncture-Proof Container Segregate->Sharps Sharps Store Store in Designated Area with Secondary Containment Liquid->Store Solid->Store Sharps->Store EHS Contact EHS or Licensed Hazardous Waste Contractor Store->EHS Incineration Incineration at Permitted Facility EHS->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.